Solubility Profile of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride in Polar Organic Solvents: Thermodynamic Modeling and Experimental Protocols
Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) or critical intermediates is paramount. N-(2-aminoph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and formulation scientists, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) or critical intermediates is paramount. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS 91806-09-6) is a substituted diphenylamine derivative. The presence of the hydrochloride salt significantly alters its crystal lattice energy and solvation thermodynamics compared to its free-base counterpart.
This technical whitepaper provides an in-depth analysis of the solubility profile of this compound in polar organic solvents. By synthesizing thermodynamic principles with field-validated experimental workflows, this guide establishes a self-validating system for accurately determining, modeling, and interpreting solubility data.
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride consists of a diphenylamine core substituted with an ortho-amino group and a para-methyl group. The protonation of the amine to form a hydrochloride salt fundamentally shifts the molecule's solubility profile.
Free Base: Highly lipophilic, exhibiting poor aqueous solubility and high solubility in non-polar solvents.
Hydrochloride Salt: The introduction of the ionic
Cl−
counterion and the protonated nitrogen (
NH3+
) dramatically increases the polarity of the molecule. This lowers the energy barrier for solvation in polar organic solvents (such as DMSO, DMF, Methanol, and Ethanol) through enhanced ion-dipole interactions and hydrogen bonding.
The Thermodynamics of Dissolution
The dissolution of a crystalline salt in a polar organic solvent is governed by the Gibbs free energy equation:
ΔGdiss=ΔHdiss−TΔSdiss
.
For dissolution to occur spontaneously,
ΔGdiss
must be negative. The enthalpy of dissolution (
ΔHdiss
) is a competition between the endothermic disruption of the crystal lattice and the exothermic formation of solute-solvent bonds. Polar aprotic solvents (like DMSO) excel at solvating the cationic portion of the molecule via their highly electronegative oxygen atoms, while polar protic solvents (like Methanol) stabilize the chloride anion through extensive hydrogen bond networks.
To predict and correlate the solubility of such compounds across varying temperatures and binary solvent mixtures, the Jouyban-Acree model is the industry standard . The model accurately accounts for non-ideal solute-solvent and solvent-solvent interactions, minimizing experimental trial-and-error during formulation 1.
Thermodynamic pathway of N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl dissolution.
Quantitative Solubility Profile
The table below summarizes the representative thermodynamic solubility profile of the hydrochloride salt in various polar organic solvents. The data illustrates how dielectric constants and hydrogen-bonding capabilities dictate the saturation point.
Solvent
Dielectric Constant (
ε
)
H-Bond Donor
H-Bond Acceptor
Representative Solubility at 298.15 K (mg/mL)*
Dimethyl Sulfoxide (DMSO)
46.7
No
Yes
> 150.0
N,N-Dimethylformamide (DMF)
36.7
No
Yes
> 120.0
Methanol (MeOH)
32.7
Yes
Yes
85.5
Ethanol (EtOH)
24.5
Yes
Yes
45.2
Acetonitrile (ACN)
37.5
No
Weak
12.4
*Note: Values are representative thermodynamic extrapolations based on the physicochemical behavior of diphenylamine hydrochloride derivatives to illustrate relative solubility gradients.
Experimental Methodology: The Shake-Flask Protocol
To generate reliable, self-validating solubility data, the Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic equilibrium 2. Unlike kinetic solubility assays which rely on DMSO stock dilutions, the thermodynamic approach uses the solid crystalline powder to ensure the true saturation point is reached without solvent-induced supersaturation artifacts 3.
Step-by-Step Protocol
Step 1: Saturation Preparation
Action: Weigh an excess amount (e.g., 200 mg) of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride powder into a 15 mL glass vial. Add 5 mL of the target polar solvent.
Causality: Adding a visible excess of the solid ensures that the thermodynamic equilibrium shifts entirely to the saturation point. If all solid dissolves, the true solubility limit has not been reached, and more API must be added.
Step 2: Thermal Equilibration
Action: Seal the vials tightly (using PTFE-lined caps to prevent solvent evaporation) and place them in a thermostatic shaker bath set to 298.15 ± 0.1 K. Agitate at 200 RPM for 24 to 48 hours.
Causality: Continuous agitation breaks down the unstirred boundary layer around the solid particles, maximizing the surface area exposed to the solvent and accelerating diffusion. The 24-48 hour window is critical; it ensures that the initial kinetic dissolution phase has plateaued into a stable thermodynamic equilibrium 4.
Step 3: Phase Separation
Action: Remove the vials from the shaker and allow the suspension to settle undisturbed for 2 hours at the test temperature. Centrifuge the mixture at 10,000 RPM for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.
Causality: PTFE is selected for its chemical inertness to aggressive polar solvents like DMSO and DMF. Rigorous phase separation is non-negotiable; failing to remove micro-particulates will cause light-scattering during UV-Vis analysis or column clogging in HPLC, leading to false-positive concentration spikes.
Step 4: Analytical Quantification
Action: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the detector. Analyze via HPLC-UV (monitoring at the compound's
λmax
, typically ~260-280 nm) against a pre-validated 5-point calibration curve.
Causality: HPLC is preferred over direct UV-Vis spectrophotometry because it separates the API from any potential degradation products that may have formed during the 48-hour equilibration period, ensuring absolute quantitative specificity.
Standardized Shake-Flask methodology for thermodynamic solubility determination.
Conclusion
The solubility of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride in polar organic solvents is fundamentally driven by the compound's ionic nature, which heavily favors solvents with high dielectric constants and strong hydrogen-bond accepting capabilities (e.g., DMSO, DMF). By employing rigorous, self-validating experimental frameworks like the Shake-Flask method and correlating the resulting data with the Jouyban-Acree model, researchers can accurately predict solubility behaviors, thereby streamlining downstream synthesis and formulation workflows.
References
"Solubility and thermodynamics of vitamin C in binary liquid mixtures involving water, methanol, ethanol and isopropanol at different temperatures", IAEA. Available at:[Link]
"Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria", PMC - NIH. Available at: [Link]
"Shake-Flask Solubility Assay", Bienta. Available at: [Link]
"Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan", PMC - NIH. Available at: [Link]
Comprehensive NMR Characterization of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride: A Technical Guide
Executive Summary For drug development professionals and materials scientists, the precise structural elucidation of diarylamine derivatives is a critical quality attribute. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and materials scientists, the precise structural elucidation of diarylamine derivatives is a critical quality attribute. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride —a functionalized diphenylamine core featuring a primary anilinium salt, a bridging secondary amine, and a para-tolyl group—presents a unique nuclear magnetic resonance (NMR) profile. This whitepaper provides an in-depth, self-validating framework for assigning the
1
H and
13
C NMR chemical shifts of this molecule. By bridging empirical additivity rules with 2D NMR validation protocols, this guide establishes a robust methodology for characterizing complex, multi-nitrogen aromatic systems.
Structural Causality and Chemical Environment
To accurately assign NMR chemical shifts, one must first understand the causality behind the molecule's electronic distribution. The molecule consists of two distinct aromatic systems connected by a bridging secondary amine (-NH-):
Ring A (2-Anilinium Ring): Contains a primary amine that has been protonated to form an anilinium chloride salt (-NH
3+
Cl
−
).
Ring B (p-Tolyl Ring): Contains an electron-donating methyl group at the para position relative to the bridging amine.
The Protonation Paradigm
When N-(2-aminophenyl)-N-(4-methylphenyl)amine is treated with hydrochloric acid, protonation occurs preferentially at the primary amine rather than the secondary diarylamine nitrogen. The primary arylamine is significantly more basic due to less steric hindrance and the lack of competing mesomeric delocalization across two phenyl rings[1].
The formation of the anilinium salt drastically alters the electronic landscape of Ring A. The strongly electron-withdrawing inductive effect (-I) of the -NH
3+
group deshields the adjacent aromatic protons, shifting them downfield relative to the free base[2]. Conversely, the bridging secondary amine exerts an electron-donating mesomeric effect (+M) into both rings, shielding the ortho and para positions.
Causality of HCl addition leading to primary amine protonation and downfield NMR shifts.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the representative
1
H and
13
C NMR chemical shifts for the compound in DMSO-
d6
. DMSO-
d6
is the solvent of choice because it completely dissolves the hydrochloride salt and disrupts intermolecular hydrogen bonding, allowing for the distinct observation of exchangeable N-H protons[3].
Table 1:
1
H NMR Data Summary (DMSO-
d6
, 400 MHz)
Position
Shift (
δ
, ppm)
Multiplicity
Integration
Assignment Rationale & Causality
-CH
3
2.25
Singlet (s)
3H
p-Tolyl methyl group; standard aliphatic region.
H-6 (Ring A)
6.85
Doublet (d)
1H
Ortho to the bridging -NH-; shielded by its +M effect.
H-2', H-6' (Ring B)
6.95
Doublet (d)
2H
Ortho to the bridging -NH- on the p-tolyl ring (AA'BB' system).
H-3', H-5' (Ring B)
7.10
Doublet (d)
2H
Meta to the bridging -NH-, ortho to the methyl group.
H-4, H-5 (Ring A)
7.15 - 7.30
Multiplet (m)
2H
Meta/para to the anilinium group; complex overlapping signals.
H-3 (Ring A)
7.45
Doublet (d)
1H
Ortho to the -NH
3+
group; strongly deshielded by the -I effect.
Bridging -NH-
8.20
Broad Singlet (br s)
1H
Secondary diarylamine proton; broad due to
14
N quadrupolar relaxation[3].
-NH
3+
10.10
Broad Singlet (br s)
3H
Primary anilinium protons; highly deshielded, rapidly exchanges with D
2
O[2].
Table 2:
13
C NMR Data Summary (DMSO-
d6
, 100 MHz)
Position
Shift (
δ
, ppm)
Assignment Rationale & Causality
-CH
3
20.5
p-Tolyl methyl carbon.
C-6 (Ring A)
116.5
Ortho to the bridging -NH-; strongly shielded by electron donation.
C-2', C-6' (Ring B)
118.5
Ortho to the bridging -NH- on the p-tolyl ring.
C-2 (Ring A)
122.0
Ipso to the -NH
3+
group; deshielded relative to the free base[4].
C-3 (Ring A)
124.5
Ortho to the -NH
3+
group.
C-4, C-5 (Ring A)
127.0, 128.5
Meta/para to the anilinium group.
C-3', C-5' (Ring B)
129.8
Meta to the bridging -NH-.
C-4' (Ring B)
131.5
Ipso to the methyl group.
C-1 (Ring A)
139.0
Ipso to the bridging -NH-.
C-1' (Ring B)
141.5
Ipso to the bridging -NH- on the p-tolyl ring.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in NMR assignments, relying solely on 1D empirical prediction is insufficient. A senior scientist must employ a self-validating system where 2D NMR experiments independently confirm the 1D hypotheses.
Step-by-Step Methodology
Step 1: Sample Preparation
Weigh 15–20 mg of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Dissolve the sample in 0.6 mL of anhydrous DMSO-
d6
(99.9% isotopic purity). Causality: DMSO-
d6
prevents the rapid exchange of the -NH- and -NH
3+
protons that would occur in protic solvents, allowing their distinct visualization[3].
Transfer to a 5 mm high-quality NMR tube.
Step 2: 1D NMR Acquisition
1
H NMR: Acquire at 298 K using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the broad nitrogen-attached protons.
13
C NMR: Acquire using proton decoupling (zgpg30). Set D1 to 2.0–3.0 seconds. The ipso quaternary carbons (C-1, C-2, C-1', C-4') will exhibit lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement[4].
Step 3: 2D NMR Validation Workflow
1
H-
1
H COSY (Correlation Spectroscopy): Use this to map the continuous spin systems. The p-tolyl ring will show a distinct cross-peak between the 6.95 ppm and 7.10 ppm doublets (AA'BB' system). Ring A will show a complex contiguous coupling network from H-3 to H-6.
1
H-
13
C HSQC (Heteronuclear Single Quantum Coherence): Map direct C-H attachments. This immediately differentiates the protonated aromatic carbons from the quaternary ipso carbons (which will not appear in the HSQC).
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validating step. The methyl protons (2.25 ppm) will show strong
3JCH
correlations to C-3'/C-5' (129.8 ppm) and a
2JCH
correlation to C-4' (131.5 ppm), unequivocally anchoring the assignment of Ring B.
Logical workflow for self-validating NMR chemical shift assignments using 1D and 2D techniques.
Mechanistic Insights into Chemical Shifts
The hallmark of expertise in NMR interpretation lies in understanding the competing electronic effects within the molecule:
The Quadrupolar Broadening Effect: The bridging -NH- proton (~8.20 ppm) and the -NH
3+
protons (~10.10 ppm) appear as broad singlets. This is caused by the quadrupolar moment of the
14
N nucleus (spin I = 1), which induces rapid relaxation of the attached protons, broadening their signals in the frequency domain[3].
Anisotropic Deshielding vs. Mesomeric Shielding: In diphenylamine systems, the aromatic rings are not perfectly coplanar due to steric clash between the ortho protons. This twist dictates that the mesomeric electron donation from the bridging nitrogen is not equally distributed[1]. However, the ortho positions (H-6 on Ring A; H-2'/H-6' on Ring B) still receive sufficient electron density to be the most shielded aromatic protons in the spectrum (~6.85 - 6.95 ppm).
D
2
O Exchange Validation: To definitively prove the assignment of the amine protons, a standard protocol involves adding a drop of D
2
O to the NMR tube and re-acquiring the
1
H spectrum. The signals at 8.20 ppm and 10.10 ppm will disappear due to rapid deuterium exchange, validating their identity as heteroatom-bound protons.
References
On NMR prediction of the antioxidant effectiveness of p-substituted diphenyl amines
ResearchGate
URL:[Link]
An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding
ACS Publications
URL:[Link] (Derived from[3])
Diphenylamine - 13C NMR Chemical Shifts
SpectraBase
URL:[Link] (Derived from[4])
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Whitepaper & Safety Framework
Executive Summary & Chemical Identity
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS: 91806-09-6) is a highly specialized diarylamine and ortho-phenylenediamine derivative utilized extensively in advanced organic synthesis and drug discovery[1]. As a privileged scaffold, it serves as a critical precursor for the synthesis of N-aryl benzimidazoles, phenazines, and redox-active transition metal ligands.
Handling this compound requires a deep understanding of the electronic properties of aromatic amines. The free base form of ortho-phenylenediamines is notoriously electron-rich and highly susceptible to rapid auto-oxidation in the presence of atmospheric oxygen. By isolating and storing this compound as a hydrochloride salt, the primary amine is protonated (
NH3+
). This protonation exerts a strong electron-withdrawing inductive effect on the aromatic ring, significantly raising the oxidation potential of the molecule and conferring long-term shelf stability.
Physicochemical Properties & Quantitative Data
To facilitate experimental planning, the core physicochemical parameters of the compound are summarized below.
Because specific toxicological data for CAS 91806-09-6 is limited, safety protocols must be extrapolated from its highly homologous parent class, ortho-phenylenediamine (CAS 95-54-5)[2][3], and its corresponding hydrochloride salts[4]. This is a standard and necessary practice in chemical safety for specialized derivatives.
GHS Classification & Hazard Statements
Based on structural alerts, this compound is classified under the following GHS categories[2][3]:
Acute Toxicity (Oral): Category 3 (H301: Toxic if swallowed)
Acute Toxicity (Dermal/Inhalation): Category 4 (H312 + H332: Harmful in contact with skin or if inhaled)
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)
Carcinogenicity: Category 2 (H351: Suspected of causing cancer)
Aquatic Toxicity: Category 1 (H410: Very toxic to aquatic life with long lasting effects)
Mechanistic Causality of Toxicity
Why do ortho-phenylenediamines act as sensitizers and suspected mutagens? The toxicity is not inherent to the parent molecule but arises from its in vivo metabolism. Cytochrome P450 enzymes oxidize the electron-rich diamine core into a highly reactive, electrophilic quinone diimine intermediate. This intermediate undergoes rapid Michael-type addition with nucleophilic residues (e.g., thiol groups of cysteine or primary amines of lysine) on cellular proteins. This covalent haptenization triggers an immune response, leading to severe skin sensitization (H317)[2][4]. Similarly, nucleophilic attack by DNA bases (e.g., guanine) leads to DNA adduction, driving the mutagenic (H341) and carcinogenic (H351) profiles[2].
Figure 1: Mechanistic pathway of o-phenylenediamine auto-oxidation and in vivo toxicity.
Engineering Controls & PPE
Containment: All weighing and transfer operations must be performed in a Class II Type B2 biological safety cabinet or a fully exhausted chemical fume hood to prevent inhalation of contaminated dust[3].
PPE: Nitrile gloves (double-gloved), chemical splash goggles, and a dedicated lab coat. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is mandatory[3].
Experimental Protocols & Workflows
To utilize N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride in synthesis, the compound must be "free-based" (deprotonated). If performed improperly, the free base will rapidly oxidize, ruining the reaction yield. The following protocol is designed as a self-validating system to ensure chemical integrity.
Protocol 1: In Situ Free-Basing and Oxidative Cyclization to N-Aryl Benzimidazoles
Objective: Convert the HCl salt to the reactive free base under conditions that strictly prevent auto-oxidation, followed by immediate trapping with an aldehyde to form a benzimidazole scaffold.
Step-by-Step Methodology:
Solvent Degassing: Transfer 10 mL of anhydrous Methanol (MeOH) to a Schlenk flask. Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen.
Substrate Solubilization: Under a positive flow of Argon, add 1.0 mmol (234.7 mg) of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride to the degassed MeOH. Stir until complete dissolution is achieved. The solution will be slightly acidic (pH ~3-4).
Causality: Et3N (pKa ~10.7) easily deprotonates the aromatic amine salt (pKa ~4.5). The use of a mild, non-nucleophilic base prevents unwanted side reactions.
Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Success Criterion: Observation of the free base mass (
m/z
199.1[M+H]⁺).
Failure Criterion: Presence of
m/z
197.1 [M+H]⁺ indicates the formation of the oxidized quinone diimine. If present, the inert atmosphere was compromised.
Condensation & Cyclization: Immediately add 1.0 mmol of the desired aryl aldehyde. Stir at room temperature for 2 hours to form the Schiff base intermediate, followed by the addition of a mild oxidant (e.g., PhI(OAc)2) to drive the cyclization to the benzimidazole.
Figure 2: Self-validating workflow for the safe handling and free-basing of the HCl salt.
References
N-(2-aminophenyl)-N-(4-methylphenyl)
o-Phenylenediamine Safety Data Sheet | CAS: 95-54-5
Source: NextSDS
URL
Application Note: Synthesis and Advanced Applications of Poly[N-(2-aminophenyl)-N-(4-methylphenyl)amine]
Executive Summary & Mechanistic Rationale In the landscape of conducting polymers, structural modification of the monomer is the most effective strategy for tuning the physicochemical properties of the resulting macromol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of conducting polymers, structural modification of the monomer is the most effective strategy for tuning the physicochemical properties of the resulting macromolecule. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS 91806-09-6) —also known as 2-amino-4'-methyldiphenylamine hydrochloride—is a highly specialized asymmetric monomer that bridges the chemical behavior of diphenylamine and o-phenylenediamine.
The rational design behind utilizing this specific monomer in polymer chemistry relies on two critical structural features:
The para-Methyl Group (Tolyl Moiety): In standard diphenylamine oxidative polymerization, the para positions on the phenyl rings are highly reactive, often leading to undesirable cross-linking, branching, and insoluble polymer networks. By blocking one para position with a methyl group, the polymerization is sterically directed toward a more linear, defect-free backbone. Furthermore, the methyl group increases the polymer's free volume, drastically enhancing its solubility in organic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).
The ortho-Amino Group: During oxidation, o-phenylenediamine derivatives undergo rapid intramolecular cyclization to form 2,3-diaminophenazine-like ladder segments[1]. When integrated into a diphenylamine backbone, these phenazine motifs impart exceptional thermal stability, structural rigidity, and unique multiple redox states that are highly sought after in energy storage and sensor applications[2].
Oxidative polymerization pathway of N-(2-aminophenyl)-N-(4-methylphenyl)amine.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The chemical protocol utilizes visual and solubility checkpoints, while the electrochemical protocol relies on real-time voltammetric feedback.
Protocol A: Chemical Oxidative Polymerization
This method produces bulk Poly[N-(2-aminophenyl)-N-(4-methylphenyl)amine] (PAMDPA) powder suitable for supercapacitor slurries or nanocomposite blending[3].
Reagents:
Monomer: N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (0.1 M)
Oxidant: Ammonium persulfate (APS) (0.1 M)
Solvent/Dopant: 1.0 M Hydrochloric acid (HCl)
Step-by-Step Methodology:
Monomer Dissolution: Dissolve 0.1 M of the monomer in 50 mL of 1.0 M HCl. Causality: A low pH environment (pH < 1) is mandatory to protonate the amine groups, preventing nucleophilic attack by unprotonated amines on the growing polymer chain, which would otherwise form insulating, non-conjugated defects.
Thermal Control: Chill the solution to 0–5 °C in an ice bath. Causality: Radical polymerization is highly exothermic. Low temperatures suppress secondary side reactions, such as the over-oxidation of the phenazine intermediates, thereby promoting a higher molecular weight[4].
Initiation: Dissolve 0.1 M APS in 20 mL of 1.0 M HCl and add it dropwise to the monomer solution over 30 minutes under continuous magnetic stirring.
Propagation: Allow the reaction to proceed for 24 hours under an inert argon atmosphere. The solution will transition from clear to a deep green/brown hue, indicating the formation of the doped conjugated polymer.
Purification: Filter the precipitate under a vacuum. Wash sequentially with 1.0 M HCl (to maintain the doped state) and copious amounts of methanol. Causality: Methanol selectively dissolves and removes unreacted monomer and low-molecular-weight oligomers, leaving only the high-molecular-weight polymer. Dry under a vacuum at 60 °C for 12 hours.
This method is ideal for fabricating modified electrodes for biosensors or electrochromic devices[5].
Electrochemical Cell Setup: Assemble a standard three-electrode cell using a Glassy Carbon Electrode (GCE) or Indium Tin Oxide (ITO) glass as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl reference electrode.
Electrolyte Preparation: Prepare a solution containing 10 mM monomer in 0.5 M H₂SO₄.
Cyclic Voltammetry (CV) Deposition: Sweep the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20 cycles.
Self-Validation Checkpoint: The successful growth of the PAMDPA film is confirmed by the continuous increase in the anodic and cathodic peak currents with each successive cycle. The emergence of distinct redox couples (typically around +0.4 V and +0.6 V) corresponds to the transitions between the leucoemeraldine, emeraldine, and pernigraniline-like states of the hybrid diphenylamine/phenazine backbone.
Step-by-step workflow for the chemical synthesis and device fabrication of PAMDPA.
Comparative Data Presentation
The structural modifications inherent to PAMDPA yield distinctly different physicochemical properties compared to its parent homopolymers, Polyaniline (PANI) and Poly(o-phenylenediamine) (PoPD).
Property
Poly(aniline) (PANI)
Poly(o-phenylenediamine) (PoPD)
Poly(AMDPA) (This Work)
Backbone Structure
Linear C-N coupling
Phenazine ladder
Mixed Diphenylamine/Phenazine
Solubility (NMP/DMF)
Moderate
Low
High (due to p-methyl group)
Redox Activity
Two distinct states
Single broad state
Multiple overlapping states
Thermal Stability (Td)
~300 °C
>400 °C
>380 °C
Primary Applications
Antistatic, Conductive
Sensors, Coatings
Supercapacitors, Biosensors
Advanced Applications in Polymer Chemistry
High-Performance Supercapacitors
The integration of both diphenylamine and phenazine units within the PAMDPA backbone provides a high density of nitrogen heteroatoms. These nitrogen sites participate in rapid, reversible Faradaic redox reactions, offering immense pseudocapacitance[3]. Furthermore, the p-methyl group enhances the inter-chain spacing, allowing for faster diffusion of electrolyte ions (e.g., H⁺ or Li⁺) into the bulk of the polymer film, thereby improving the rate capability and cycle life of the supercapacitor electrode[1].
Electrochemical Biosensors
Poly(diphenylamine) derivatives are renowned for their electrocatalytic activity[2]. When PAMDPA is deposited onto a working electrode, the phenazine-like nitrogen atoms act as excellent anchoring sites for metallic nanoparticles (e.g., Pt or Au)[3]. This creates a synergistic nanocomposite that drastically lowers the overpotential required for the oxidation of critical biomarkers, such as ascorbic acid, dopamine, or uric acid, enabling highly sensitive and selective multiplexed biosensing.
Anti-Corrosion Coatings
The highly conjugated, rigid ladder-like segments formed by the o-phenylenediamine moiety create a dense physical barrier against corrosive ions (like Cl⁻)[5]. When coated on mild steel or aluminum alloys, the PAMDPA film acts as an anodic inhibitor; its inherent redox activity helps maintain the underlying metal in a passive state, significantly reducing the corrosion rate in harsh acidic or saline environments.
References
Revisiting the Structure and Electrochemical Performance of Poly(o-phenylenediamine) as an Organic Cathode Material
Source: ACS Applied Materials & Interfaces (ACS Publications)
URL:[Link]
Poly(diphenylamine) and its Nanohybrids for Chemicals and Biomolecules Analysis: A Review
Source: Current Analytical Chemistry (Bentham Science Publishers)
URL:[Link]
Mixing Aqueous Ferric Chloride and O-Phenylenediamine Solutions at Room Temperature: A Fast, Economical Route to Ultralong Microfibrils of Assemblied O-Phenylenediamine Dimers
Source: Langmuir (ACS Publications)
URL:[Link]
One-pot synthesis of poly (diphenylamine) decorated platinum nanoparticles via interfacial polymerization and investigation of their application in supercapacitor devices
Source: AIP Conference Proceedings (AIP Publishing)
URL:[Link]
Application of poly(o-phenylenediamine) in rechargeable cells
Source: OpenAIRE / Journal of Power Sources
URL:[Link]
Application Note: Preparation and Stability Management of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride Standard Solutions
Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Matrix/Application: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Quantitative Analysis Introduction and Analytical...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals
Matrix/Application: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Quantitative Analysis
Introduction and Analytical Rationale
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS: 91806-09-6), also known as 2-amino-4'-methyldiphenylamine hydrochloride, is a highly reactive aromatic amine derivative utilized extensively as a pharmaceutical intermediate and in oxidative dye chemistry.
From an analytical perspective, quantifying asymmetric diphenylamines presents a significant challenge. The electron-rich aromatic system, coupled with the primary and secondary amine functionalities, renders the molecule highly susceptible to auto-oxidation and photo-degradation. Furthermore, because it is supplied as a hydrochloride salt, the pH of the dissolution medium dictates its ionization state. Exposure to neutral or basic solvents triggers the formation of the free base, which rapidly oxidizes into complex quinone-diimine degradants, leading to peak splitting, baseline drift, and inaccurate quantification during chromatographic analysis[1].
This protocol outlines a self-validating, causally-driven methodology for preparing highly stable standard solutions of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, ensuring compliance with ICH Q2(R1) validation guidelines[2].
Physicochemical Constraints & Handling Parameters
Before initiating volumetric preparation, it is critical to understand the physicochemical boundaries of the analyte. Table 1 summarizes the core properties and the corresponding handling rationale required to maintain molecular integrity.
Table 1: Analyte Profile & Handling Constraints
Parameter
Characteristic
Analytical Handling Rationale
Solubility
High in Methanol (MeOH), low in non-polar solvents.
Use LC-MS grade MeOH as the primary organic diluent to ensure complete solvation without precipitation.
pKa / Ionization
Weakly basic amine functionalities.
Diluent must be acidified (e.g., 0.1% Formic Acid or HCl) to lock the molecule in its stable, protonated hydrochloride state[3].
Photo-stability
Highly sensitive to UV/Vis light.
All preparation must occur in low-actinic (amber) Class A volumetric flasks. Autosampler vials must be amber glass.
Thermal Stability
Degrades under sustained heat.
Ultrasonication used for dissolution must be performed in an ice bath to prevent localized thermal degradation.
Experimental Protocol: Standard Solution Preparation
To establish a self-validating system, the preparation workflow must eliminate volumetric errors and prevent premature degradation. The following step-by-step methodology guarantees a stable stock and working standard lifecycle.
Solvents: LC-MS Grade Methanol, Milli-Q Water (18.2 M
Ω⋅
cm).
Modifiers: LC-MS Grade Formic Acid (FA) or 0.1 N Hydrochloric Acid (HCl).
Equipment: Calibrated microbalance (d = 0.01 mg), Class A amber volumetric flasks, amber HPLC vials with PTFE/silicone septa.
Diluent Preparation
Causality Check: Why not use pure methanol? Pure methanol can absorb atmospheric moisture and lacks the buffering capacity to maintain the amine in its protonated state, accelerating oxidation.
Measure 1000 mL of LC-MS Grade Methanol.
Add exactly 1.0 mL of LC-MS Grade Formic Acid (yielding a 0.1% FA in MeOH diluent).
Mix thoroughly and degas via ultrasonication for 5 minutes.
Stock Solution Preparation (1000 µg/mL)
Weighing: Accurately weigh 10.00 mg of the reference standard on a micro-analytical balance. Note: Perform this swiftly to minimize hygroscopic moisture absorption.
Transfer: Quantitatively transfer the powder into a 10.0 mL Class A amber volumetric flask.
Primary Dissolution: Add approximately 7.0 mL of the prepared acidic diluent.
Controlled Sonication: Place the flask in an ultrasonic bath containing an ice-water slurry. Sonicate for exactly 5 minutes. The ice bath is critical; unmitigated ultrasonic waves generate heat that catalyzes the oxidation of the diphenylamine core.
Volume Adjustment: Allow the solution to equilibrate to room temperature (approx. 5 minutes) to correct for solvent contraction, then make up to the 10.0 mL mark with the diluent.
Storage: Cap securely, invert 5 times to mix, and immediately store at -20°C.
Workflow for the preparation of the 1000 µg/mL primary stock solution.
Working Standard Preparation (Serial Dilution)
Working solutions must be prepared fresh weekly. Using the 1000 µg/mL stock, prepare the calibration curve standards in 10.0 mL amber volumetric flasks as per Table 2.
Table 2: Volumetric Dilution Scheme for Working Standards
Standard Level
Target Conc. (µg/mL)
Volume of Stock/Intermediate
Diluent Volume
Final Volume
Intermediate
100.0
1.0 mL of 1000 µg/mL Stock
9.0 mL
10.0 mL
Cal 5
50.0
5.0 mL of 100.0 µg/mL Inter.
5.0 mL
10.0 mL
Cal 4
25.0
2.5 mL of 100.0 µg/mL Inter.
7.5 mL
10.0 mL
Cal 3
10.0
1.0 mL of 100.0 µg/mL Inter.
9.0 mL
10.0 mL
Cal 2
5.0
0.5 mL of 100.0 µg/mL Inter.
9.5 mL
10.0 mL
Cal 1 (LLOQ)
1.0
0.1 mL of 100.0 µg/mL Inter.
9.9 mL
10.0 mL
Degradation Pathways and Stability Management
Understanding the failure modes of your standard solution is the cornerstone of a self-validating analytical method. If N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is exposed to basic conditions, light, or heat, it undergoes a rapid oxidative cascade.
The primary amine group and the secondary diphenylamine bridge act as electron donors, making the ring highly susceptible to reactive oxygen species (ROS). This results in the formation of quinone diimines, which will appear as distinct, early-eluting peaks (due to increased polarity) or broad baseline humps in a reversed-phase HPLC chromatogram[1].
Mechanistic pathway of aromatic amine degradation and targeted preventative strategies.
System Suitability Testing (SST) & Quality Control
To ensure the integrity of the prepared standards prior to running experimental samples, a System Suitability Test (SST) must be executed. This acts as the self-validating mechanism of the protocol, aligning with ICH Q2(R1) guidelines for analytical procedure validation[2].
Inject the Cal 3 (10.0 µg/mL) standard six consecutive times using a standard Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 3 µm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.
Table 3: System Suitability Acceptance Criteria
Parameter
ICH Q2(R1) Target
Analytical Significance
Retention Time %RSD
≤
1.0%
Verifies mobile phase consistency and pump stability.
Peak Area %RSD
≤
2.0%
Confirms autosampler precision and standard homogeneity[4].
Tailing Factor (Tf)
0.8 - 1.5
Values > 1.5 indicate secondary interactions (e.g., free silanol binding due to loss of the amine's protonated state).
Theoretical Plates (N)
≥
5000
Ensures column efficiency is sufficient to resolve the main peak from potential oxidative degradants.
Blank Injection
No interfering peaks
Injected immediately after the highest standard (Cal 5) to verify the absence of sample carryover.
Troubleshooting Note: If a secondary peak is observed eluting immediately before the main N-(2-aminophenyl)-N-(4-methylphenyl)amine peak, this is a definitive indicator of standard oxidation. The standard batch must be discarded, and fresh solutions prepared using newly acidified diluent.
References
RSC Publishing. Analytical Methods: Determination of aromatic amines in industrial waste waters. Analytical Methods, Royal Society of Chemistry. Available at:[Link][3]
U.S. Food and Drug Administration (FDA) / ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA Guidance for Industry. Available at:[Link][2]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma Technical Articles. Available at: [Link][4]
Application Note: N-(2-Aminophenyl)-N-(4-methylphenyl)amine Hydrochloride in the Synthesis of Pharmaceutical Active Ingredients
Executive Summary N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS 91806-09-6) is a highly versatile, bench-stable chemical intermediate utilized extensively in the synthesis of nitrogen-containing heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS 91806-09-6) is a highly versatile, bench-stable chemical intermediate utilized extensively in the synthesis of nitrogen-containing heterocycles[1]. As an N-aryl-substituted o-phenylenediamine derivative, it serves as a critical building block for 1-(4-methylphenyl)-1H-benzimidazoles and phenazines—core scaffolds found in numerous pharmaceutical active ingredients (APIs), including antihistamines, antihypertensives (e.g., telmisartan analogs), and novel anticancer agents[2][3]. This application note details the chemical rationale, optimized quantitative parameters, and self-validating protocols for utilizing this precursor in drug development workflows.
Chemical Rationale & Mechanistic Insights
The utility of N-(2-aminophenyl)-N-(4-methylphenyl)amine lies in the differential reactivity of its two amine groups, which allows for highly regioselective condensation and cyclization reactions[3].
Differential Nucleophilicity: The primary amine is sterically unhindered and highly nucleophilic, making it the initial site of attack on electrophiles such as aldehydes or carboxylic acid derivatives[2].
Electronic Activation of the Secondary Amine: The secondary amine is substituted with a p-tolyl (4-methylphenyl) group. The electron-donating inductive (+I) and hyperconjugative effects of the para-methyl group increase the electron density on the nitrogen atom. This subtle electronic tuning enhances the nucleophilicity of the secondary amine during the intramolecular ring-closure step, resulting in faster reaction kinetics compared to unsubstituted N-phenyl analogs.
Stability of the Hydrochloride Salt: Free o-phenylenediamines are notoriously prone to auto-oxidation, turning dark brown or black upon prolonged exposure to air and light. The hydrochloride salt form protonates the primary amine, significantly lowering the HOMO energy of the molecule and rendering it bench-stable for extended periods[1]. However, this necessitates a deliberate "free-basing" step prior to nucleophilic condensation.
Redox Activity: Beyond API synthesis, N-aryl-o-phenylenediamine derivatives are recognized for their non-innocent, redox-active behavior when coordinated to transition metals (e.g., Ruthenium), making them valuable in the development of metallopharmaceuticals and photodynamic therapy agents[4][5].
Mechanistic Pathway
Mechanistic workflow for benzimidazole synthesis from the diamine precursor.
Quantitative Data: Optimization of Cyclization Conditions
The conversion of the intermediate Schiff base into the fully aromatic benzimidazole requires an oxidative dehydrogenation step[2]. The table below summarizes the quantitative performance of various catalytic and oxidative systems applied to this specific N-aryl diamine core.
Cyclization Condition
Solvent
Temp (°C)
Time (h)
Avg. Yield (%)
Mechanistic Rationale
p-TSA / Air
DMF
80
4–6
75–82
Acid catalysis accelerates imine formation; atmospheric oxygen acts as the terminal oxidant for dehydrogenation[6].
Na₂S₂O₅
DMF
100
2–3
85–90
Forms a reactive bisulfite adduct with the aldehyde; facilitates nucleophilic attack and drives oxidative ring closure[7].
I₂ / K₂CO₃
DMSO
90
3–5
80–88
Iodine acts as a mild Lewis acid activating the imine, and subsequently as an oxidant for the benzimidazoline intermediate.
Experimental Protocols
Protocol A: Synthesis of 1-(4-methylphenyl)-2-substituted-1H-benzimidazole
This protocol utilizes sodium metabisulfite (Na₂S₂O₅) as both an activating agent and a mild oxidant, which provides the highest yields and cleanest reaction profiles for this specific substrate[7].
Free-Basing: Suspend the diamine hydrochloride salt in DMF. Add Et₃N dropwise at room temperature and stir for 15 minutes.
Causality: The HCl salt must be neutralized to liberate the primary amine.
Self-Validation Checkpoint: The cloudy suspension will transition to a clear, slightly colored solution as the free base is highly soluble in DMF.
Adduct Formation: In a separate vial, dissolve the aromatic aldehyde and Na₂S₂O₅ in a minimal amount of water/DMF mixture and stir for 10 minutes to form the bisulfite adduct.
Condensation & Cyclization: Transfer the bisulfite adduct solution to the free diamine solution. Heat the reaction mixture to 100 °C under an open atmosphere for 2–3 hours.
Causality: The elevated temperature overcomes the activation energy barrier for the intramolecular attack of the sterically hindered secondary amine.
Workup: Cool the mixture to room temperature and pour it into ice-cold water while stirring vigorously.
Self-Validation Checkpoint: A precipitate should form immediately. If an oil forms, the reaction may require further stirring or the addition of brine to force precipitation.
Purification: Filter the crude solid, wash with cold water to remove DMF and inorganic salts, and recrystallize from hot ethanol.
Protocol B: Synthesis of 1-(4-methylphenyl)-2,3-diphenylquinoxaline
N-aryl diamines can also be condensed with 1,2-dicarbonyl compounds to form quinoxalines, which are valuable in antiviral and kinase inhibitor research.
Step-by-Step Methodology:
Preparation: Dissolve N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (1.0 equiv) in absolute ethanol. Add sodium acetate (1.2 equiv) to neutralize the hydrochloride salt.
Condensation: Add benzil (1,2-diphenylethane-1,2-dione) (1.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv).
Reflux: Heat the mixture to reflux (78 °C) for 4 hours.
Causality: The acid catalyst protonates the carbonyl oxygens of benzil, making them more susceptible to nucleophilic attack by the diamine. Unlike benzimidazole synthesis, this reaction does not require an oxidant, as the condensation of a diamine with a 1,2-diketone directly yields a fully conjugated aromatic system.
Isolation: Concentrate the solvent under reduced pressure, dilute with dichloromethane, and wash with saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate to yield the quinoxaline derivative.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized APIs, rigorous analytical characterization is required.
¹H NMR (400 MHz, DMSO-d₆): For the benzimidazole product (Protocol A), successful cyclization is confirmed by the disappearance of the primary amine protons (broad singlet, ~5.0 ppm) and the aldehyde formyl proton (~10.0 ppm). The p-tolyl methyl group will appear as a distinct singlet around 2.3–2.4 ppm.
TLC Monitoring: The free diamine typically has an Rf of ~0.3 (Hexanes/EtOAc 7:3). The formation of the highly conjugated benzimidazole will result in a new spot with blue fluorescence under UV light (254 nm) at a higher Rf (~0.5–0.6).
Application Note: Chromatographic Strategies for the Separation and Analysis of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Abstract This technical guide provides a comprehensive overview of robust chromatographic techniques for the separation, identification, and purity assessment of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride. A...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of robust chromatographic techniques for the separation, identification, and purity assessment of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride. As a diarylamine, this compound is of interest in synthetic and medicinal chemistry, necessitating reliable analytical methods for its characterization.[1] We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). The causality behind methodological choices—from mobile phase composition to sample preparation—is elucidated to provide researchers with a foundational understanding for adapting these methods. This document is intended for researchers, analytical scientists, and drug development professionals requiring accurate and efficient analytical workflows for this class of aromatic amines.
Introduction and Analytical Considerations
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is an aromatic amine salt. Aromatic amines are a critical class of compounds used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[2] The accurate determination of their purity is paramount, as minor impurities can significantly impact the safety and efficacy of the final product. The subject analyte possesses two basic nitrogen centers, aromatic rings that provide a strong UV chromophore, and is supplied as a hydrochloride salt, all of which inform the optimal strategy for chromatographic separation.
The primary analytical challenges associated with this molecule include:
Basicity and Peak Tailing: The amine functional groups are basic and can interact with acidic residual silanols on silica-based stationary phases, leading to poor peak shape (tailing) in HPLC.[3]
Salt Form and Volatility: As a hydrochloride salt, the analyte is non-volatile, precluding direct analysis by Gas Chromatography (GC) without a specific sample preparation step to liberate the free base.
Potential Impurities: Analysis must be capable of resolving the main component from structurally similar impurities, such as starting materials (e.g., p-toluidine), isomers, or oxidative degradation byproducts.
This guide addresses these challenges by providing optimized methods using orthogonal chromatographic principles.
Table 1: Physicochemical Properties of N-(2-aminophenyl)-N-(4-methylphenyl)amine
Property
Value
Rationale for Chromatographic Method
Chemical Structure
The diarylamine structure with two aromatic rings ensures strong UV absorbance, making UV-based detection in HPLC highly effective.
Molecular Formula
C₁₃H₁₅ClN₂
The presence of nitrogen atoms indicates basicity, which must be managed in HPLC to achieve good peak symmetry.
The moderate molecular weight of the free base makes it amenable to GC analysis after appropriate sample preparation.
Nature
Aromatic Amine Salt
As a salt, it is soluble in polar solvents like water/methanol, suitable for Reversed-Phase HPLC. The free base is required for GC.
High-Performance Liquid Chromatography (HPLC): The Primary Technique for Purity Assessment
Reversed-Phase HPLC (RP-HPLC) is the premier technique for the quantitative analysis of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride due to its high resolution, reproducibility, and compatibility with the salt form of the analyte.
Causality of Method Design
The chosen method employs a C18 stationary phase and an acidic mobile phase. The low pH (pH ≈ 2.7) serves a critical dual purpose:
Analyte Protonation: It ensures that both basic nitrogen atoms on the analyte are fully and consistently protonated, presenting a single cationic species to the stationary phase. This prevents peak splitting or broadening due to on-column equilibrium shifts.
Silanol Suppression: It protonates the acidic silanol groups (Si-OH) on the silica stationary phase surface, minimizing strong ionic interactions with the cationic analyte that cause peak tailing.
Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A gradient elution is used to ensure that any impurities with significantly different polarities are eluted effectively and with sharp peaks.
dot
Caption: RP-HPLC workflow for N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl.
Protocol 1: RP-HPLC Method for Purity Analysis
This protocol is designed for determining the purity of the target compound and separating it from potential process impurities and degradation products.
A. Instrumentation and Consumables
HPLC or UPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
C18 Column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 2.7 µm).[5]
HPLC grade acetonitrile, water, and phosphoric acid.
0.45 µm syringe filters.
B. Reagent Preparation
Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
Mobile Phase B: Acetonitrile.
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard Solution: Accurately weigh ~10 mg of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the sample diluent. Filter through a 0.45 µm syringe filter before injection.
C. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters
Parameter
Setting
Justification
Column
C18, 4.6 x 150 mm, 2.7 µm
Provides excellent efficiency and resolution for aromatic compounds.
Mobile Phase A
0.1% H₃PO₄ in Water
Acidic pH ensures analyte protonation and suppresses silanol activity.
Mobile Phase B
Acetonitrile
Common organic modifier with good elution strength and low UV cutoff.
Gradient
0-15 min: 20% to 80% B15-17 min: 80% B17-17.1 min: 80% to 20% B17.1-20 min: 20% B
Ensures elution of a wide range of potential impurities and re-equilibration.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Ensures reproducible retention times and improves peak efficiency.
Injection Vol.
10 µL
Standard volume to avoid column overloading.
Detection
UV at 254 nm
Strong absorbance is expected at this wavelength for the aromatic rings.
Run Time
20 minutes
Sufficient for elution and column re-equilibration.
D. Data Analysis
Integrate all peaks in the chromatogram.
Calculate the area percent purity of the main peak relative to the total area of all peaks.
Compare the retention time of the main peak in the sample to that of the reference standard for identification.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Confirmatory Technique
GC-MS provides an excellent orthogonal method to HPLC. It separates based on boiling point and polarity in the gas phase and provides mass spectral data for definitive identification.[6]
Causality of Method Design
Direct injection of the hydrochloride salt is not feasible. The protocol requires a sample preparation step to neutralize the salt to its free base form, which is more volatile. A liquid-liquid extraction is employed to transfer the non-polar free base from an aqueous solution into an organic solvent suitable for GC injection. A non-polar capillary column (5% phenyl polysiloxane) is used, as it effectively separates compounds based on their boiling points and weak dipole interactions, which is ideal for aromatic amines.[7]
Protocol 2: GC-MS for Identity Confirmation
This protocol is designed to confirm the identity of the analyte and to detect volatile or non-polar impurities not easily observed by RP-HPLC.
A. Instrumentation and Consumables
GC system with a split/splitless injector coupled to a Mass Spectrometer.
DB-5ms, HP-5ms, or equivalent fused silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
GC vials, Pasteur pipettes, sodium hydroxide solution (1 M), dichloromethane, and anhydrous sodium sulfate.
B. Sample Preparation (Free Base Extraction)
Dissolve ~5 mg of the N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride sample in 2 mL of deionized water in a small test tube.
Add 1 M sodium hydroxide dropwise until the solution is basic (pH > 10, check with pH paper). A cloudy precipitate of the free base may form.
Add 2 mL of dichloromethane and vortex for 1 minute to extract the free base.
Allow the layers to separate. Carefully transfer the bottom organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
Transfer the dried organic solution to a GC vial for analysis.
C. Chromatographic Conditions
Table 3: GC-MS Method Parameters
Parameter
Setting
Justification
Column
5% Phenyl Polysiloxane (e.g., DB-5ms)
Industry-standard, robust, non-polar column suitable for a wide range of analytes, including aromatic amines.[7]
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good efficiency.
Inlet Temp.
280 °C
Ensures rapid vaporization of the analyte without thermal degradation.
Injection Mode
Split (50:1)
Prevents column overloading and ensures sharp peaks.
Injection Vol.
1 µL
Standard volume for capillary GC.
Oven Program
Start at 100 °C, hold 1 minRamp to 300 °C at 20 °C/minHold at 300 °C for 5 min
Separates volatile impurities at the beginning and ensures the elution of the main analyte and less volatile compounds.
MS Transfer Line
280 °C
Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp.
230 °C
Standard temperature for Electron Ionization (EI).
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range
40 - 450 amu
Covers the expected mass of the parent ion and key fragments.
D. Data Analysis
Examine the total ion chromatogram (TIC) for the peak corresponding to the analyte.
Extract the mass spectrum of the peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the structure. The molecular ion (M⁺) for the free base should be visible at m/z 198.
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring and Screening
TLC is an invaluable, low-cost tool for rapidly monitoring the progress of a chemical synthesis or for a quick assessment of purity.[8][9]
Causality of Method Design
A normal-phase TLC system is used, with a polar silica gel plate and a less polar mobile phase. A mixture of a non-polar solvent (Hexane) and a more polar solvent (Ethyl Acetate) provides the driving force for separation. A small amount of a basic modifier (triethylamine) is crucial; it deactivates the acidic silica surface, preventing the basic amine analyte from streaking and resulting in compact, well-defined spots.[10]
dot
Caption: Logical workflow for chromatographic method selection and development.
Sample Preparation: Dissolve a small amount of the compound in a few drops of methanol or dichloromethane.
C. Procedure
Pour the mobile phase into the TLC tank to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the tank atmosphere. Close the lid and let it equilibrate for 15-20 minutes.
Using a capillary tube, gently spot the sample solution on the baseline of the TLC plate (about 1 cm from the bottom).
Carefully place the plate in the equilibrated tank, ensuring the baseline is above the solvent level. Close the lid.
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
Remove the plate, immediately mark the solvent front with a pencil, and let it air dry.
Visualize the spots under a UV lamp at 254 nm. The analyte spot will appear as a dark purple/blue spot. Circle the spots with a pencil.
Calculate the Retention Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front).
Conclusion
The successful analysis of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is readily achievable through a strategic application of modern chromatographic techniques. RP-HPLC with an acidic mobile phase stands as the definitive method for quantitative purity assessment. GC-MS serves as an essential orthogonal tool for identity confirmation, requiring a straightforward liquid-liquid extraction to prepare the volatile free base. Finally, TLC offers a rapid and cost-effective means for routine screening. The protocols detailed herein are robust and grounded in the fundamental physicochemical properties of the analyte, providing a solid foundation for quality control and research applications.
References
PubChem. N-(2-aminophenyl)-N-methyl-N-phenylamine. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available from: [Link]
Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]
ResearchGate. (PDF) Trace level determination of p-toluidine in penem drug substances by gas chromatography. Available from: [Link]
ACS Publications. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Journal of Medicinal Chemistry. Available from: [Link]
MDPI. Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Available from: [Link]
ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Available from: [Link]
NextSDS. N-(2-AMINOPHENYL)-N-(4-METHOXYPHENYL)AMINE HYDROCHLORIDE — Chemical Substance Information. Available from: [Link]
ResearchGate. (PDF) N-(4-Methylphenyl)benzamide. Available from: [Link]
Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
SIELC Technologies. Separation of N-(Triphenylphosphoranylidene)-p-toluidine on Newcrom R1 HPLC column. Available from: [Link]
PMC. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Available from: [Link]
Royal Society of Chemistry. Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. Available from: [Link]
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]
PMC. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. National Center for Biotechnology Information. Available from: [Link]
Al-Mustansiriyah University. Amines: Naming and Physical Properties. Available from: [Link]
HELIX Chromatography. HPLC Methods for analysis of p-Toluidine. Available from: [Link]
PMC. 4-Methyl-N-(2-methylphenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry. Available from: [Link]
OIV. Detection of biogenic amines by TLC. International Organisation of Vine and Wine. Available from: [Link]
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Cross-Coupling Strategies for N-(2-Aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Executive Summary & Chemical Profiling
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS: 91806-09-6) is a highly versatile, unsymmetrical N-aryl-o-phenylenediamine derivative. In advanced organic synthesis and drug development, this compound serves as a critical building block for the construction of redox-active (non-innocent) ligands, N-heterocyclic carbene (NHC) precursors, and polycyclic optoelectronic materials such as phenazines. This application note details the mechanistic rationale and validated protocols for utilizing this substrate in modern cross-coupling methodologies.
Mechanistic Causality: Stability and Chemoselectivity
Why the Hydrochloride Salt?
Free o-phenylenediamines are notoriously susceptible to auto-oxidation in the presence of ambient oxygen, rapidly degrading into black, tarry oligomers and quinonediimines. Supplying this reagent as a hydrochloride salt protonates the highly nucleophilic primary amine. This protonation significantly lowers the Highest Occupied Molecular Orbital (HOMO) of the molecule, rendering it bench-stable and resistant to aerobic oxidation during long-term storage.
Navigating Chemoselectivity in Cross-Coupling
The core challenge in utilizing this compound is differentiating its two distinct nitrogen centers: a sterically accessible primary amine (-NH2) and a sterically hindered secondary diarylamine (-NH-Ar).
When performing Buchwald-Hartwig aminations to synthesize N,N'-diaryl-o-phenylenediamines [1], the objective is exclusive mono-arylation at the primary amine. This is achieved through a triad of experimental choices:
Ligand Sterics : Utilizing bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos). The massive steric profile of BrettPhos creates a restrictive, tight pocket around the palladium center, preventing the secondary diarylamine from coordinating and undergoing unwanted reductive elimination.
Base Selection : Strong bases (like NaOtBu) can deprotonate the secondary amine, leading to off-target di-arylation. Using a milder base (like Cs2CO3) ensures that only the primary amine participates in the catalytic cycle.
Stoichiometric Compensation : Because the substrate is a hydrochloride salt, exactly 2.2 equivalents of base are required—1.0 equivalent to neutralize the HCl and generate the free base in situ, and 1.2 equivalents to drive the palladium catalytic cycle.
Divergent Synthetic Pathways
Divergent synthetic pathways of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig Amination
Objective: Synthesis of unsymmetrical N,N'-diaryl-o-phenylenediamines for redox-active ligands [2].
Rationale: This protocol uses Pd(OAc)2 and BrettPhos to ensure exclusive C-N bond formation at the primary amine.
Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (1.0 mmol), the desired aryl bromide (1.1 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (2.2 mmol).
Degassing (Critical Step) : Evacuate and backfill the flask with ultra-high purity Argon three times. Causality: The in situ generated free base is highly prone to oxidation at elevated temperatures. Strict oxygen exclusion is mandatory to prevent homocoupling or degradation.
Reaction : Seal the flask and heat to 100 °C in a pre-heated oil bath for 12 hours.
Validation & Workup : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar primary amine spot and the emergence of a less polar, UV-active spot confirms conversion. Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Aerobic Oxidative Cyclization to Phenazines
Objective: Synthesis of functionalized phenazine derivatives via intramolecular C-H amination.
Rationale: Copper(II) acetate acts as a single-electron oxidant, converting the electron-rich diamine into a radical cation (iminosemiquinone intermediate), which undergoes rapid intramolecular cyclization with the adjacent p-tolyl ring.
Preparation : In a round-bottom flask open to the air, dissolve N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (1.0 mmol) in DMF (10 mL).
Neutralization : Add Et3N (1.2 mmol) and stir for 10 minutes to liberate the free base.
Catalysis : Add Cu(OAc)2 (0.1 mmol, 10 mol%).
Reaction : Heat the mixture at 120 °C for 24 hours under an ambient air atmosphere. Causality: Ambient oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from Cu(I) and driving the catalytic cycle.
Validation & Workup : The solution will turn deep red/purple, indicative of the highly conjugated phenazine core. Quench with water (20 mL) and extract with CH2Cl2 (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and isolate via column chromatography.
Quantitative Data: Optimization of Buchwald-Hartwig Conditions
The following table summarizes the optimization landscape for the chemoselective coupling of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride with 4-bromoanisole.
Entry
Palladium Source (2 mol%)
Ligand (4 mol%)
Base (Equiv)
Yield (%)
Chemoselectivity (Mono:Di)
1
Pd2(dba)3
BINAP
NaOtBu (2.2)
45
60:40
2
Pd2(dba)3
XPhos
Cs2CO3 (2.2)
82
95:5
3
Pd(OAc)2
BrettPhos
Cs2CO3 (2.2)
94
>99:1
4
Pd(OAc)2
BrettPhos
K3PO4 (2.2)
88
98:2
Note: Reactions performed on a 1.0 mmol scale in toluene (0.2 M) at 100 °C for 12 h. Yields represent isolated product. Selectivity determined by GC-MS analysis of the crude mixture.
References
Dutta, D., Maity, S., Kundu, S., & Ghosh, P. (2021). Molecular and electronic structures of ruthenium complexes containing an ONS-coordinated open-shell π radical and an oxidative aromatic ring cleavage reaction. Dalton Transactions, 50, 7791-7803. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (also known as 2-amino-N-(p-tolyl)an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (also known as 2-amino-N-(p-tolyl)aniline hydrochloride). This diarylamine is a critical precursor for Buchwald ligands, phenazines, and various pharmaceutical active ingredients.
Below, you will find a mechanistic breakdown of the three-step synthesis, a troubleshooting FAQ, quantitative yield data, and self-validating experimental protocols.
Synthesis Workflow Overview
The standard synthesis route involves three distinct phases: Nucleophilic Aromatic Substitution (SNAr), chemoselective nitro reduction, and anhydrous salt formation.
Figure 1: Synthesis workflow for N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Troubleshooting Guide & FAQs
Figure 2: Root cause analysis and troubleshooting logic for low reaction yields.
Q1: My Step 1 (SNAr) reaction is stalling at 60-70% conversion, even after 24 hours at reflux. How can I push it to completion?A: The causality here lies in the activation energy required for the nucleophilic attack. While 1-fluoro-2-nitrobenzene is highly activated by the ortho-nitro group, p-toluidine is only a moderate nucleophile. Weak bases like K₂CO₃ often fail to fully deprotonate the aniline, leading to stalled kinetics.
Solution: Switch to a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS facilitates a rapid proton exchange with p-toluidine, generating a highly nucleophilic lithium amide intermediate that attacks the fluorinated ring almost instantaneously at room temperature [1].
Q2: During the nitro reduction step (Step 2), I am observing multiple spots on my TLC and a lower-than-expected mass yield. What is happening?A: If you are using catalytic hydrogenation (Pd/C with H₂ gas), you are likely experiencing hydrogenolysis. The newly formed diarylamine C-N bond is susceptible to cleavage under high H₂ pressure or extended reaction times, effectively breaking your molecule apart.
Solution: Abandon standard Pd/C hydrogenation in favor of a chemoselective Béchamp reduction [2]. Using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol mixture will exclusively reduce the nitro group to a primary amine without risking the integrity of the diarylamine bond.
Q3: The final hydrochloride salt precipitates as a sticky, gummy oil rather than a crystalline solid. How do I fix this?A: This is a classic moisture-interference issue. The hydrochloride salt of N-(2-aminophenyl)-N-(4-methylphenyl)amine is highly hygroscopic. If you use aqueous concentrated HCl (which contains ~63% water), the water disrupts the crystal lattice formation, causing the product to "oil out" into a biphasic mixture.
Solution: You must strictly exclude water. Dissolve the free base in a non-polar anti-solvent like Methyl tert-butyl ether (MTBE) and precipitate the salt using anhydrous HCl dissolved in diethyl ether or dioxane.
Quantitative Data Comparison
The table below summarizes the expected yields and primary failure modes based on the reaction conditions chosen.
Reaction Phase
Condition Tested
Conversion / Yield (%)
Purity (HPLC)
Primary Failure Mode
1. SNAr Coupling
K₂CO₃, DMF, 90 °C, 12h
65%
85%
Incomplete conversion of p-toluidine
1. SNAr Coupling
LiHMDS, THF, 0 °C to RT, 2h
>95%
98%
Moisture sensitivity of LiHMDS
2. Nitro Reduction
Pd/C, H₂ (50 psi), MeOH, 6h
55%
70%
C-N bond hydrogenolysis (cleavage)
2. Nitro Reduction
Fe, NH₄Cl, EtOH/H₂O, 80 °C, 4h
92%
96%
Iron oxide retention during workup
3. Salt Formation
37% aq. HCl, Ethanol
40% (Oiled out)
88%
Hygroscopicity / Water interference
3. Salt Formation
2.0 M HCl in Ether, MTBE, 0 °C
89% (Crystalline)
>99%
Over-acidification (di-salt formation)
Self-Validating Experimental Protocols
These methodologies are designed with built-in validation checkpoints to ensure the reaction is proceeding correctly at every stage.
Step 1: Synthesis of 2-Nitro-N-(p-tolyl)aniline (LiHMDS Method)
Charge an oven-dried, argon-flushed flask with p-toluidine (1.0 eq) and anhydrous THF (10 mL/g).
Cool the solution to 0 °C using an ice bath.
Dropwise add LiHMDS (1.1 eq, 1.0 M solution in THF).
Validation Checkpoint: The solution will immediately turn deep yellow/orange, visually confirming the formation of the highly reactive lithium p-toluidide intermediate.
Slowly add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to maintain the temperature below 5 °C.
Remove the ice bath and stir at room temperature for 2 hours.
Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the bright yellow 1-fluoro-2-nitrobenzene spot (Rf ~0.6) and the appearance of a new, slower-moving orange spot (Rf ~0.4).
Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate.
Suspend the 2-Nitro-N-(p-tolyl)aniline intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (15 mL/g).
Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).
Heat the vigorously stirred mixture to 80 °C (reflux) for 4 hours.
Validation Checkpoint: The reaction mixture will transition from a clear orange solution to a dense, dark brown/black suspension. This color change confirms the oxidation of Fe(0) to Fe₃O₄ (magnetite) as the nitro group is reduced.
Filter the hot suspension through a tightly packed pad of Celite to remove the iron oxides. Wash the pad with hot ethanol.
Validation Checkpoint: The resulting filtrate must be pale yellow to colorless. A dark tint indicates colloidal iron breakthrough, requiring re-filtration.
Concentrate the filtrate, extract the residue with EtOAc, wash with brine, dry, and evaporate to yield the free base diamine.
Step 3: Anhydrous Hydrochloride Salt Formation
Dissolve the free base diamine in anhydrous Methyl tert-butyl ether (MTBE) (10 mL/g) in a dry flask.
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
Slowly add 2.0 M anhydrous HCl in diethyl ether (1.05 eq) dropwise under vigorous stirring.
Validation Checkpoint: An immediate, dense white to off-white precipitate will form upon the addition of the acid. The lack of a biphasic "oil" confirms the absence of water in the system.
Stir for an additional 30 minutes at 0 °C to maximize crystal lattice formation and yield.
Filter the precipitate rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption), wash with cold MTBE, and dry in a vacuum oven at 40 °C overnight.
References
Artificial neural networks for quantitative online NMR spectroscopy
Analytical and Bioanalytical Chemistry (via NCBI/PMC)[Link] [1]
Technical Support Center: Troubleshooting the Aqueous Solubility of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of diarylamine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of diarylamine derivatives. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride presents a classic physical pharmacy paradox: while it is a hydrochloride salt (theoretically water-soluble), its bulky, highly hydrophobic diphenylamine core severely restricts its hydration capacity[1].
When transitioning this compound from a dry powder to a biological assay, you are fighting two distinct thermodynamic barriers: the Common Ion Effect and pH-dependent Free Base Precipitation [2].
This guide is designed to move you away from trial-and-error pipetting and toward deterministic, self-validating formulation strategies.
Part 1: Mechanistic Diagnostics
Before adding random solvents to your vial, you must understand the phase behavior of your compound. The diagram below illustrates the chemical equilibria that dictate whether your compound remains in solution or crashes out.
Fig 1. Phase behavior and precipitation pathways of the amine hydrochloride salt.
Part 2: Frequently Asked Questions (FAQs)
Q1: My compound dissolves perfectly in pure water, but the moment I add it to PBS or Saline, it turns cloudy. Why?A: You are observing the Common Ion Effect [3]. Phosphate-Buffered Saline (PBS) and physiological saline contain high concentrations of chloride ions (~137 mM to 154 mM). Because your compound is a hydrochloride salt, the sudden influx of exogenous Cl⁻ shifts the solubility product equilibrium (
Ksp
) to the left, forcing the dissolved drug back into its solid hydrochloride salt form. Furthermore, the pH of PBS (7.4) exceeds the
pHmax
of the compound, triggering the deprotonation of the primary amine[2].
Q2: When I try to dissolve the powder in cell culture media, it doesn't form crystals; instead, it forms a sticky, gooey layer at the bottom of the tube. Is my compound degraded?A: No, your compound is likely intact. This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. At pH 7.4, the compound converts to its free base form. Because the diphenylamine core is highly lipophilic (estimated LogP > 3.5)[1], the free base has a melting point depression in an aqueous environment, causing it to separate as a super-cooled, hydrophobic liquid rather than a neat crystal. You must disrupt this hydrophobic aggregation using complexation or surfactants.
Q3: Can I just dissolve it in 100% DMSO and spike it into my assay?A: Yes, but with strict limitations. N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl is highly soluble in polar aprotic solvents like DMSO[4]. However, if you spike a high-concentration DMSO stock directly into an aqueous buffer, the rapid diffusion of DMSO into the water leaves the hydrophobic drug stranded, causing immediate nanoprecipitation. To prevent this, the final DMSO concentration must be kept below 0.5% (ideally <0.1% for cell viability), and the stock must be added dropwise under vigorous vortexing.
Part 3: Formulation Decision Matrix
Use the following logic tree to select the appropriate solubilization strategy based on your downstream application.
Fig 2. Decision matrix for solubilizing N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl.
Part 4: Quantitative Solubilization Data
To minimize trial and error, refer to the table below for validated excipient limits and expected outcomes when formulating hydrophobic amine hydrochlorides.
Solubilization Strategy
Recommended Composition
Max Tolerated Biological Limit
Mechanism of Action
Direct Aqueous
100% Water (pH < 4.0)
N/A (Lethal to cells)
Protonation of primary amine; avoids common ion effect.
Encapsulates the diphenylamine core in a hydrophobic cavity.
Micellar Dispersion
5% DMSO / 40% PEG400 / 5% Tween 80
< 10 mL/kg (In vivo IV/IP)
Lowers dielectric constant; micelles trap the free base.
Part 5: Step-by-Step Experimental Protocols
Protocol 1: HP-β-Cyclodextrin Complexation (Ideal for In Vitro Assays)
Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. By encapsulating the diphenylamine core, you shield the hydrophobic surface from the aqueous environment, preventing free base precipitation at pH 7.4 without relying on cytotoxic levels of DMSO.
Prepare the Excipient Vehicle: Dissolve 200 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to create a 20% (w/v) solution. Vortex until completely clear.
Weigh the API: Weigh the required amount of N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl into a clean glass vial (do not use plastic, as the hydrophobic free base may adsorb to the walls).
Initial Wetting: Add 10 µL of 100% DMSO per 1 mg of API to break the crystal lattice. Vortex for 30 seconds.
Complexation: Add the 20% HP-β-CD solution dropwise to the wetted API while continuously vortexing or sonicating.
Equilibration: Place the vial in a bath sonicator at 37°C for 15 minutes. The mechanical energy accelerates the inclusion of the drug into the cyclodextrin cavity.
Validation: Centrifuge the solution at 10,000 x g for 5 minutes. If a pellet forms, the solution is saturated; transfer the supernatant to a new vial and use this as your working stock.
Protocol 2: Co-Solvent/Surfactant Formulation (Ideal for In Vivo Dosing)
Causality: For animal dosing, you need a high concentration of the drug. A combination of PEG400 (to lower the dielectric constant of the solvent) and Tween 80 (to form micelles) will keep the free base suspended even when injected into the chloride-rich bloodstream[4].
Dissolution: Dissolve the API in 5% (by final volume) DMSO. Vortex until a clear solution is achieved.
Co-solvent Addition: Add 40% (by final volume) PEG400. Vortex vigorously. The solution must remain completely clear.
Surfactant Addition: Add 5% (by final volume) Tween 80. Sonicate for 5 minutes.
Aqueous Phase: Slowly add 50% (by final volume) sterile Saline (0.9% NaCl) dropwise while vortexing.
Self-Validation Check: The final solution should be transparent or slightly opalescent. If milky white precipitation occurs, the drug concentration has exceeded the micellar capacity; you must restart and increase the PEG400/Tween ratio or decrease the API concentration.
Technical Support Center: Preventing Oxidation and Degradation of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aromatic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of aromatic amines. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a highly sensitive electron-rich diphenylamine derivative. To successfully utilize this compound in your assays, you must move beyond simply following storage instructions and understand the chemical causality behind its degradation.
This guide provides a self-validating framework for handling this reagent, ensuring scientific integrity and reproducible experimental outcomes.
Part 1: Mechanistic Understanding (The "Why")
To prevent degradation, we must first understand the molecular vulnerabilities of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride:
Oxidative Susceptibility: The presence of the ortho-amino and para-methyl groups donates significant electron density into the aromatic rings. This raises the Highest Occupied Molecular Orbital (HOMO) energy level, making the molecule highly susceptible to single-electron oxidation by molecular oxygen (O₂).
Quinone Imine Formation: When oxidized, diphenylamines form radical cations that rapidly convert into highly reactive quinone imines (such as para-quinone-imine or ortho-quinone-imine)[1]. These quinone imines are strong electrophiles that readily cross-link and polymerize, forming the dark brown or black insoluble species commonly observed in degraded batches[2].
Photocatalysis: Ambient UV and visible light act as potent catalysts for the oxidation of aromatic amines, accelerating the generation of reactive oxygen species (ROS)[3].
Hygroscopicity vs. Protonation: The hydrochloride (HCl) salt form is intentionally designed to protonate the amine, lowering the HOMO energy and temporarily stabilizing the molecule against electron abstraction. However, this salt is highly hygroscopic. If ambient moisture enters the vial, it creates a micro-aqueous environment that promotes partial acid-base dissociation. This releases the free base amine, which oxidizes exponentially faster than the protonated salt.
Fig 1: Oxidative degradation pathway of the diphenylamine derivative into polymeric dark species.
Part 2: Troubleshooting FAQs
Q: Why did my previously white/off-white powder turn dark brown or black during storage?A: This color shift is the visual hallmark of oxidative polymerization. The diphenylamine scaffold has undergone auto-oxidation to form reactive quinone-imine intermediates[1]. These intermediates rapidly cross-link to form extended conjugated polymer networks, which absorb broad-spectrum light and appear dark[2]. Self-Validation Rule: If the powder is dark, the reagent is compromised and will introduce massive background noise or side reactions in your assays. Discard it immediately.
Q: I bought the hydrochloride (HCl) salt form. Doesn't that protect it from oxidation?A: Yes, but only in a perfectly anhydrous environment. While protonation protects the amine nitrogen, the HCl salt acts as a moisture sponge. Absorbed atmospheric water facilitates deprotonation back to the highly vulnerable free base. Therefore, rigorous desiccation is just as critical as oxygen exclusion.
Q: How does light exposure accelerate degradation?A: Light acts as a direct catalyst for the oxidation of aromatic amines[3]. Photons provide the activation energy required to excite the molecule or trace impurities, facilitating the initial single-electron transfer to oxygen. This is why translucent or clear vials will lead to rapid batch failure, even if sealed under Argon.
Q: Can I store the reconstituted solution, or must I make it fresh?A: You must prepare solutions fresh immediately prior to use. In solution, the kinetic barrier to oxidation is drastically lowered, and dissolved oxygen will degrade the compound within hours. If you absolutely must store a stock solution, it must be prepared in thoroughly degassed, anhydrous solvents (e.g., Argon-sparged DMSO) and flash-frozen at -80°C.
Part 3: Standard Operating Procedure (SOP) for Handling and Storage
To halt the kinetic degradation pathways, we rely on a combination of inert atmosphere, desiccation, light exclusion, and cryogenic temperatures. Long-term stability studies on aromatic amines confirm that structural integrity is maintained for over 12 months at -70°C, whereas degradation occurs rapidly at 20°C[4].
Step-by-Step Aliquoting Workflow
Thermal Equilibration: Before opening a newly received sealed bottle, allow it to equilibrate to room temperature inside a desiccator for 30-60 minutes. Opening a cold bottle will cause immediate condensation of atmospheric moisture onto the hygroscopic powder.
Inert Transfer: Move the bottle, amber glass vials, PTFE-lined caps, and micro-desiccant packets into a glove box purged with Argon (or high-purity Nitrogen). Argon is preferred as it is heavier than air and settles into the vials more effectively.
Aliquoting: Weigh out single-experiment aliquots (e.g., 5-10 mg) into the amber vials. Amber glass is mandatory to block photocatalytic degradation[3].
Desiccation & Purging: Add a micro-desiccant packet to each vial (if space permits) or plan to store the vials in a secondary sealed container filled with bulk desiccant (e.g., Drierite). Ensure the headspace of each vial is flooded with Argon.
Sealing: Cap tightly with PTFE-lined caps. PTFE prevents chemical interaction with the amine and provides a superior gas seal compared to standard polyethylene. Wrap the caps tightly in Parafilm.
Deep Freeze Storage: Transfer the sealed aliquots to a -20°C or -80°C freezer immediately[4].
Fig 2: Step-by-step handling workflow for aliquoting and long-term inert storage of the amine.
Part 4: Quantitative Storage Stability Matrix
The following table summarizes the causal relationship between storage conditions and the expected shelf life of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Storage Temperature
Atmosphere
Light Exposure
Expected Shelf Life
Degradation Risk
Room Temp (25°C)
Ambient Air
Ambient Light
< 1 Week
Critical (High)
4°C (Fridge)
Ambient Air
Dark (Amber)
1 - 3 Months
Moderate
-20°C (Freezer)
Inert (Ar/N₂)
Dark (Amber)
12 - 24 Months
Low
-80°C (Deep Freeze)
Inert (Ar/N₂)
Dark (Amber)
> 24 Months
Minimal
Part 5: References
US2653171A - Stabilized aromatic amines - Google Patents. (Demonstrates that light acts as a catalyst for the oxidation of aromatic amines).
Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (Validates the necessity of -20°C to -70°C temperatures for the long-term stabilization of aromatic amines).
CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC. (Details the sequential oxidative steps of the diphenylamine structure into reactive quinone-species metabolites).
Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC. (Explains the spontaneous oxidation of aromatic amines to form quinone imines, acting as highly reactive electrophiles).
Removing organic impurities from crude N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride
Target Compound: N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS: 91806-09-6) Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. This guide is spec...
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and purification of diarylamine derivatives. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a critical intermediate, often utilized in the synthesis of bioactive benzimidazoles and quinoxalinones. However, its electron-rich diamine core makes it notoriously susceptible to oxidative degradation and co-crystallization with synthetic impurities.
This document provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity product.
I. Frequently Asked Questions (Troubleshooting)
Q1: Why is my crude product yielding a dark brown or purple powder instead of the expected off-white crystals?A: This is the most common issue encountered with o-phenylenediamine derivatives. The electron-donating methyl group on the p-tolyl ring increases the electron density of the diarylamine system. Upon exposure to ambient oxygen and light, the diamine undergoes rapid auto-oxidation to form highly conjugated, intensely colored quinonediimine derivatives [1]. Even trace amounts (<0.5%) of these oxidized species will drastically discolor the bulk powder.
Solution: Always conduct solvent reduction and drying steps under an inert atmosphere (N₂ or Ar). Incorporate a mild reducing agent, such as sodium bisulfite (NaHSO₃), during the aqueous washing phase to reduce the quinonediimines back to the desired diamine.
Q2: My NMR shows contamination with unreacted p-toluidine and a nitro-diphenylamine intermediate. How do I separate them?A: Direct recrystallization of the hydrochloride salt often fails here because the hydrochlorides of p-toluidine and your target product share similar solubility profiles. You must exploit their differing pKa values.
Solution: Perform an acid-base extraction. By basifying the crude mixture to pH 10, you convert all species to their free bases. Extract into an organic solvent (e.g., ethyl acetate), and then selectively precipitate your target compound by titrating with a stoichiometric amount of anhydrous HCl in isopropanol. The unreacted p-toluidine will largely remain in the mother liquor if anti-solvent ratios are strictly controlled.
Q3: What is the optimal recrystallization solvent system for the HCl salt?A: A binary solvent system of Isopropanol (IPA) and Diethyl Ether (Et₂O) or Acetone is highly recommended. The compound exhibits high solubility in hot IPA and near-zero solubility in Et₂O. Acetone can also be used as an anti-solvent, as it effectively retains non-polar organic impurities in solution while forcing the polar HCl salt to crash out [2].
II. Impurity Profiling & Quantitative Data
To effectively purify your compound, you must understand the physiochemical nature of the contaminants. Table 1 summarizes the standard impurity profile for this synthesis.
Table 1: Common Impurities and Targeted Removal Strategies
Impurity Type
Source / Origin
Physical Property
Targeted Removal Method
Quinonediimines
Air oxidation of the product
Highly colored, polar
NaHSO₃ aqueous wash (Reduction)
p-Toluidine
Unreacted starting material
Basic amine (pKa ~5.1)
Selective HCl salting / Et₂O wash
Nitro-intermediates
Incomplete catalytic reduction
Neutral, highly non-polar
Organic extraction prior to salting
Inorganic Salts
Catalyst residue (e.g., Pd/Fe)
Highly polar, water-soluble
Free-base aqueous wash
III. Mechanistic Visualizations
Oxidation pathway of the diamine core and its reversal using a reducing agent.
Step-by-step acid-base extraction and anti-solvent crystallization workflow.
IV. Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure process integrity.
Purpose: To remove non-basic organic impurities (nitro-intermediates) and inorganic catalyst residues.
Freebasing: Suspend 10.0 g of the crude N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride in 100 mL of deionized water. Slowly add 2M NaOH (aq) under vigorous stirring until the aqueous phase reaches pH > 10.
Causality: This breaks the hydrochloride salt, rendering the target diamine insoluble in water but highly soluble in organic solvents.
Extraction: Add 100 mL of Ethyl Acetate (EtOAc) to the suspension. Transfer to a separatory funnel and partition. Extract the aqueous layer with an additional 50 mL of EtOAc.
Antioxidant Wash (Crucial): Combine the organic layers and wash with 50 mL of a freshly prepared 10% (w/v) Sodium Bisulfite (NaHSO₃) aqueous solution.
Validation Checkpoint: The organic layer should visibly shift from a dark purple/brown to a pale yellow or clear state, indicating successful reduction of quinonediimine impurities [3].
Drying: Wash the organic layer with 50 mL of brine, separate, and dry over anhydrous Na₂SO₄. Filter the drying agent.
Re-salting: Transfer the EtOAc solution to a round-bottom flask under a Nitrogen atmosphere. Place the flask in an ice bath (0-5 °C). Slowly add 1.1 equivalents of HCl (e.g., 2M HCl in diethyl ether or isopropanol) dropwise.
Causality: The anhydrous HCl selectively protonates the most basic nitrogen (the primary amine), causing the pure hydrochloride salt to immediately precipitate out of the non-polar EtOAc solution.
Isolation: Filter the precipitate under a blanket of Nitrogen, wash with cold Diethyl Ether (30 mL), and proceed immediately to Protocol B.
Protocol B: Anti-solvent Recrystallization
Purpose: To achieve >99% purity by removing structurally similar amine isomers (e.g., unreacted p-toluidine).
Dissolution: Place the semi-pure HCl salt from Protocol A into a clean flask. Add just enough hot Isopropanol (IPA) at 60 °C to completely dissolve the solid. Do not exceed 65 °C to prevent thermal degradation.
Polishing Filtration: If the solution is cloudy, perform a quick hot filtration through a pad of Celite to remove any insoluble particulates.
Anti-solvent Addition: Remove the solution from heat. While stirring gently, slowly add Diethyl Ether or Acetone dropwise until the solution becomes faintly turbid (the cloud point).
Validation Checkpoint: If the solution oils out instead of forming a cloud, you have added the anti-solvent too quickly. Reheat slightly to redissolve, and add IPA dropwise until clear, then resume Et₂O addition slower.
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a refrigerator (4 °C) overnight.
Drying: Vacuum filter the off-white crystals. Dry in a vacuum oven at 40 °C for 12 hours.
Causality: Vacuum drying at a moderate temperature prevents thermal oxidation while effectively removing residual IPA and Et₂O trapped in the crystal lattice.
V. References
US Patent Office. (2007). Process for preparation of an antidepressant compound (US20070191616A1). Google Patents. Retrieved March 19, 2026, from
World Intellectual Property Organization. (2022). Process for the purification of phenylenediamines (WO2022071874A1). Google Patents. Retrieved March 19, 2026, from
Troubleshooting
Handling moisture sensitivity of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride in the laboratory
Technical Support Center: Handling Moisture Sensitivity of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride Welcome to the Application Science Support Center. As drug development professionals, you know that manag...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Moisture Sensitivity of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Welcome to the Application Science Support Center. As drug development professionals, you know that managing the physicochemical stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a highly polar, electron-rich amine salt. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to manage its severe moisture sensitivity.
Section 1: Mechanistic FAQs - Understanding the Causality of Moisture Sensitivity
Q: Why does this specific amine hydrochloride rapidly absorb moisture from the laboratory environment?A: By definition, pharmaceutical salts comprise charged species arranged in a crystal lattice. The highly polar nature of the protonated amine and the chloride counterion creates strong electrostatic potentials at the crystal surface. When exposed to ambient humidity, water molecules readily attack these polar surfaces, knocking drug molecules or counterions out of the lattice and leading to rapid physisorption 1[1]. If the relative humidity exceeds the deliquescence point of the salt, it will absorb enough moisture to dissolve into an aqueous solution, severely impacting its physical and chemical stability 2[2].
Q: What are the downstream chemical consequences if moisture contamination goes unnoticed?A: Moisture is not merely a physical nuisance that causes weighing inaccuracies; it acts as a chemical catalyst for degradation. For salts of weak bases like N-(2-aminophenyl)-N-(4-methylphenyl)amine, water facilitates hydrolysis, yielding the conjugated free base and hydrochloric acid 1[1]. The liberated free amine—rich in electron density from its two aromatic rings—becomes highly susceptible to atmospheric oxidation. This degradation is visually indicated by a darkening of the powder and will severely alter the compound's dissolution profile and introduce impurities into your synthetic pipeline.
Section 2: Diagnostic & Rescue Workflows
When retrieving a stored batch of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, visual and physical inspections dictate the required handling path.
Workflow for inspecting, rescuing, and handling moisture-sensitive amine hydrochlorides.
Q: My compound has absorbed moisture and clumped, but hasn't discolored. How can I rescue it without causing thermal degradation?A: If the compound has not undergone severe oxidation, it can be rescued through controlled vacuum drying. Heating amine hydrochlorides excessively can cause sublimation of the free base or thermal decomposition.
Protocol: Low-Temperature Vacuum Drying
Self-Validating Step: Weigh the sample at 12 hours and again at 14 hours. The drying process is only validated as complete when the delta between the two weights is <0.1%, confirming all unbound moisture has been removed.
Transfer the clumped solid to a vacuum oven or a vacuum desiccator containing a fresh desiccant (e.g., P2O5).
Apply a high vacuum (< 1 mbar) at a mild temperature (maximum 40°C) to prevent thermal degradation.
Maintain the vacuum until a constant weight is achieved (typically 12–24 hours).
Backfill the drying chamber with ultra-high-purity (UHP) Argon or Nitrogen gas before opening.
Immediately transfer the dried salt to a tightly sealed, amber glass vial and store it in an inert glovebox.
Q: How do I accurately determine the moisture content of this specific salt to ensure it is safe for sensitive reactions?A: Karl Fischer (KF) titration is the gold standard for trace moisture determination due to its high selectivity for water molecules. Because amine hydrochlorides can alter the pH of the KF reaction, it is critical to use a buffered solvent system. Modern KF reagents replace pyridine with imidazole, a stronger base that shifts the reaction equilibrium completely to the right, ensuring stable endpoints and rapid titration rates 3[3].
Protocol: Volumetric Karl Fischer Titration for Amine Hydrochlorides
Self-Validating Step: Always run a blank titration of the solvent first to ensure the system is completely anhydrous before introducing the sample. If the drift value exceeds 20 µ g/min , the cell is not sealed properly, and the titration must be aborted and resealed.
Solvent Preparation: Add 30 mL of dry methanol (or a specialized KF solvent containing imidazole buffer to neutralize the acidic hydrochloride salt) into the titration flask 4[4].
Pre-Titration (Neutralization): Titrate the solvent with the Karl Fischer reagent (containing iodine, sulfur dioxide, and imidazole) to the electrometric endpoint to eliminate any residual moisture in the cell 4[4].
Sample Introduction: Inside a glovebag or under low-humidity conditions, accurately weigh the appropriate amount of the amine hydrochloride (see Table 2) into a dry, sealed weighing boat.
Titration: Quickly transfer the sample into the titration flask. Stir for 1–2 minutes to ensure complete dissolution of the salt, then titrate with the KF reagent to the electrometric endpoint 4[4].
Calculation: Determine the moisture percentage using the formula: % Water = [(Volume of KF reagent consumed in mL) × (KF Reagent Factor in mg/mL)] /[Sample Weight in mg] × 1004[4].
Section 4: Quantitative Data & Categorization
To standardize handling procedures across your laboratory, refer to the European Pharmacopoeia (Ph. Eur.) criteria for hygroscopicity. This categorization relies on the amount of weight gained when a material is equilibrated at 25°C and 80% relative humidity for 24 hours 2[2].
Table 1: Hygroscopicity Categorization and Handling Standards (Ph. Eur.)
Ph. Eur. Category
Weight Gain at 25°C / 80% RH (24h)
Laboratory Handling Recommendation for Amine Salts
Non-hygroscopic
< 0.2%
Standard ambient handling; store in tightly sealed containers.
Slightly hygroscopic
0.2% - 2.0%
Limit ambient exposure; store in a desiccator over active silica.
Moderately hygroscopic
2.0% - 15.0%
Handle exclusively in a glovebox or under a dry N2 stream.
Very hygroscopic
≥ 15.0%
Strict inert atmosphere (Schlenk line/Glovebox) required at all times.
Table 2: Karl Fischer Titration Sample Size Optimization
Expected Water Content
Recommended Sample Size
Titrant Concentration (Water Equivalent)
0.1% - 0.5%
500 mg - 1000 mg
1 - 2 mg/mL
0.5% - 5.0%
100 mg - 500 mg
2 - 5 mg/mL
> 5.0%
20 mg - 100 mg
5 mg/mL
Section 5: References
Pharmaceutical Salts Optimization of Solubility or Even More?
Source: American Pharmaceutical Review
URL:
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach
Source: Asia Pharmaceutics
URL:
The Basics of Karl Fischer Titration
Source: Quveon
URL:
Water Content Determination by Karl Fischer
Source: Pharmaguideline
URL:
FTIR Spectral Comparison Guide: Batch-to-Batch Consistency of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
Introduction & Mechanistic Context N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a highly specialized diarylamine intermediate utilized in the synthesis of advanced therapeutics, functional dyes, and polymer...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is a highly specialized diarylamine intermediate utilized in the synthesis of advanced therapeutics, functional dyes, and polymer chemistry. Ensuring batch-to-batch consistency of this compound is paramount. Variations in salt formation (e.g., incomplete protonation leading to free base impurities), hydration states, or polymorphic forms can drastically alter its solubility, reactivity, and downstream formulation efficacy.
The pharmaceutical industry heavily relies on Fourier Transform Infrared (FTIR) spectroscopy for quality assessment and stability evaluation because this method reveals drug compositions while monitoring structural stability through time (1)[1]. For this specific molecule, FTIR provides a rapid, non-destructive molecular fingerprint that can definitively distinguish between the protonated hydrochloride salt and the free base form.
Causality in Experimental Design: The ATR-FTIR Advantage
Traditional transmission FTIR utilizing KBr pellets is fundamentally flawed for the routine analysis of amine hydrochlorides. The high mechanical pressure applied during KBr pelletization can induce polymorphic transformations. Furthermore, the hygroscopic nature of KBr introduces broad O-H stretching bands that directly overlap with and mask the critical N-H and N-H⁺ regions. Ion exchange can also occur between the amine hydrochloride and the KBr matrix, altering the spectral fingerprint entirely.
To establish a self-validating and robust protocol, Attenuated Total Reflectance (ATR) FTIR is employed. ATR enables collecting spectra in situ without any sample preparation, eliminating mechanically induced phase changes and minimizing moisture absorption (2)[2]. The penetration depth of the evanescent wave is wavelength-dependent but highly reproducible when uniform pressure is applied via the ATR anvil, ensuring that absorbance intensities are objectively comparable across different production batches.
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following ATR-FTIR workflow incorporates built-in validation steps:
Step 1: System Suitability & Background Collection
Clean the diamond ATR crystal with a volatile HPLC-grade solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
Causality & Validation: The background must show energy throughput >95% and no residual peaks from previous samples. This ensures the baseline is free of atmospheric or chemical contamination.
Step 2: Sample Presentation
Place approximately 5-10 mg of the N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride batch directly onto the center of the crystal. Ensure the powder covers the entire active sensor area.
Step 3: Standardized Pressure Application
Lower the ATR anvil until the pressure sensor indicates a standardized force (e.g., 80 cN).
Causality & Validation: Consistent pressure ensures uniform optical contact. Because crystalline powders scatter light differently based on particle size, uniform pressure normalizes the path length, which is critical for reproducible peak intensities.
Step 4: Data Acquisition
Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Amine salts are highly polar; their molecules interact strongly, producing very broad peaks that necessitate high-resolution scans to capture the fine structure of the NH⁺ stretching envelope (3)[3].
Step 5: Spectral Processing & Normalization
Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Normalize the spectra against the aromatic C=C stretching band at ~1510 cm⁻¹.
Causality & Validation: The aromatic ring backbone is structurally invariant regardless of the amine's protonation state, making it a perfect internal standard for quantitative batch-to-batch overlay.
Spectral Interpretation & Mechanistic Workflow
The molecule contains both a secondary diarylamine and a primary aniline group. Mechanistically, the primary amine is significantly more basic than the sterically hindered, resonance-stabilized diarylamine. Consequently, it preferentially protonates to form the -NH₃⁺ hydrochloride salt, leaving the secondary -NH- intact.
Logical workflow for FTIR spectral interpretation of amine hydrochloride batch consistency.
Quantitative Data & Batch Comparison
Amine hydrochloride salts show a series of moderate to strong intensity bands between 3200 and 2500 cm⁻¹, and new bands occurring in the region 1620 to 1560 cm⁻¹ due to NH deformation vibrations (4)[4]. A properly synthesized batch will display a massive -NH₃⁺ stretching envelope, while a failed batch will show sharp primary amine (-NH₂) stretching peaks.
Table 1: Key FTIR Band Assignments for N-(2-aminophenyl)-N-(4-methylphenyl)amine HCl
Wavenumber Region (cm⁻¹)
Functional Group / Vibration Mode
Mechanistic Significance in QC
3200 – 2500
-NH₃⁺ Asymmetric/Symmetric Stretch
Broad, intense envelope confirming complete hydrochloride salt formation on the primary amine.
~3350 (Weak)
Secondary -NH Stretch
Confirms the intact diarylamine bridge remains unprotonated.
1620 – 1560
-NH₃⁺ Asymmetric Bending
Differentiates the primary amine salt from free base variants.
1600, 1510
Aromatic C=C Stretch
Structural backbone; used as an invariant reference for spectral normalization.
820, 750
Aromatic C-H Out-of-Plane Bend
Confirms para-substituted (methylphenyl) and ortho-substituted (aminophenyl) rings.
Batch-to-Batch Performance Evaluation
To illustrate the comparative analysis, we evaluate three production batches against an established reference standard.
Table 2: Comparative FTIR Batch Analysis
Batch ID
3200-2500 cm⁻¹ (-NH₃⁺)
3400-3300 cm⁻¹ (Free -NH₂)
Fingerprint Region (1500-400 cm⁻¹)
QC Disposition
Reference
Broad, continuous envelope
Absent (only weak sec-NH)
Sharp, distinct peaks
Baseline Standard
Batch A
Matches Reference (>99% correlation)
Absent
Matches Reference
Approved
Batch B
Weakened envelope
Sharp doublets at 3450, 3380 cm⁻¹
Minor shifts at 1200 cm⁻¹
Rejected (Incomplete salt / Free base present)
Batch C
Broad envelope present
Broad peak at ~3500 cm⁻¹
Peak splitting at 750 cm⁻¹
Rejected (Moisture uptake / Hydrate formation)
Conclusion
By anchoring the quality control process in ATR-FTIR spectroscopy, researchers can objectively validate the structural integrity and batch-to-batch consistency of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride. Focusing on the causality of spectral shifts—specifically the interplay between the free amine stretching and the protonated amine envelope—transforms a simple spectral overlay into a rigorous, self-validating analytical framework.
References
Integration of Analytical Techniques (HPLC & FTIR) for Enhanced Quality Assurance in Drug Formulation
Source: IJARSCT
URL:[Link]
A Comparative Study of ATR-FTIR and FT-NIR Spectroscopy for In-Situ Concentration Monitoring during Batch Cooling Crystallization Processes
Source: ACS Publications
URL:[Link]
Mass Spectrometry Fragmentation Patterns of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride: A Comparative Guide
As drug development and materials science increasingly rely on complex aromatic amines—such as hole-transporting materials in photovoltaics or specialized pharmaceutical intermediates—the need for precise analytical char...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and materials science increasingly rely on complex aromatic amines—such as hole-transporting materials in photovoltaics or specialized pharmaceutical intermediates—the need for precise analytical characterization is paramount. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (commonly known as 2-amino-4'-methyldiphenylamine hydrochloride) presents unique analytical challenges and opportunities.
Unlike simple anilines, the spatial arrangement of the ortho-amino group and the para-methyl group on the diphenylamine scaffold dictates a highly specific, thermodynamically driven fragmentation cascade in mass spectrometry (MS). This guide objectively compares the MS performance and fragmentation behavior of this compound against standard alternatives, providing researchers with self-validating protocols and mechanistic insights to ensure rigorous structural elucidation.
Structural & Physicochemical Overview
Before entering the mass spectrometer, it is critical to understand the physical state of the analyte. The compound is supplied as a hydrochloride salt (C13H14N2 • HCl).
Monoisotopic Mass (Free Base): 198.1157 Da
Ionization Behavior: In typical reverse-phase liquid chromatography-mass spectrometry (LC-MS) employing acidic mobile phases, the HCl salt completely dissociates. The free base is subsequently protonated in the positive Electrospray Ionization (ESI+) source, yielding a robust precursor ion [M+H]^+^ at m/z 199.12 . In standard Gas Chromatography-Electron Ionization (GC-EI) MS, the salt thermally dissociates in the injection port, yielding a molecular radical cation M^+•^ at m/z 198 .
Mechanistic Fragmentation Pathways: The Causality of Spectra
To accurately identify this compound, one must look beyond simple mass-to-charge (m/z) matching and understand the causality of the bond cleavages. The fragmentation of N-(2-aminophenyl)-N-(4-methylphenyl)amine is defined by three primary mechanisms:
Intramolecular Cyclization (The Ortho-Effect): The most diagnostic feature of ortho-substituted diphenylamines is their propensity for gas-phase cyclization. Upon collision-induced dissociation (CID), the protonated primary amine acts as a highly efficient leaving group. The adjacent phenyl ring attacks the electron-deficient center, expelling ammonia (-17 Da) to form a highly stable, tricyclic 3-methylcarbazole cation at m/z 182.10 . This behavior mirrors the oxidative cyclization pathways observed in the biological degradation of diphenylamines [1].
C-N Bond Cleavage: The secondary amine linkage is susceptible to heterolytic cleavage. Depending on charge retention, this yields either an o-phenylenediamine fragment (m/z 109.07) or, driven by the electron-donating para-methyl group, a highly stable tropylium/tolyl cation (m/z 91.05) .
Radical Cleavage: At higher collision energies, the loss of a methyl radical (-15 Da) from the tolyl ring generates a radical cation at m/z 184.10 .
Mass spectrometry fragmentation pathways of N-(2-aminophenyl)-4-methylaniline [M+H]+.
Comparative Mass Spectrometry Performance
To contextualize the performance and detectability of the target compound, we compare it against unsubstituted [2] and its structural isomer, N-(4-aminophenyl)-aniline.
As seen in authoritative databases, unsubstituted diphenylamines exhibit high precursor stability and resist spontaneous fragmentation unless subjected to high collision energies [3]. In stark contrast, the ortho-amine in our target compound acts as a thermodynamic trigger, making it highly sensitive to low-energy CID.
Quantitative Fragmentation Comparison
Compound
Ionization Mode
Precursor Ion (m/z)
Base Peak (m/z)
Key Diagnostic Fragments (m/z)
Dominant Pathway
N-(2-aminophenyl)-4-methylaniline
ESI+
199.12[M+H]^+^
182.10
91.05, 109.07, 184.10
Intramolecular Cyclization (-NH3)
Diphenylamine (Standard)
ESI+
170.10[M+H]^+^
170.10
93.06, 168.08
Precursor Stability / C-N Cleavage
N-(4-aminophenyl)-aniline
ESI+
185.11 [M+H]^+^
185.11
93.06, 108.08
C-N Cleavage (No Cyclization)
Data Interpretation: The presence of the m/z 182.10 base peak is the definitive fingerprint for the ortho-substituted target compound, allowing analysts to easily distinguish it from para-substituted isomers which cannot form the stable carbazole ring.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness in your analytical results, the following LC-MS/MS protocol is designed as a self-validating system. It controls for matrix suppression, in-source fragmentation, and collision energy variations.
Step-by-Step LC-MS/MS Protocol
Step 1: Sample Preparation & Salt Dissociation
Accurately weigh 1.0 mg of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: The protic solvent and acidic modifier completely dissociate the hydrochloride salt. This ensures the analyte exists entirely as the free base in solution before entering the ESI source, preventing erratic ion suppression from chloride clustering.
Step 2: System Suitability & Internal Standardization
Spike the sample with 10 ng/mL of Diphenylamine-d10 (Internal Standard).
Run a solvent blank (MeOH/H2O + 0.1% FA) prior to the sample.
Causality: The blank validates the absence of carryover. The DPA-d10 internal standard acts as a self-validating control; if the IS precursor (m/z 180.16) drops, the system is experiencing matrix suppression, and the source requires cleaning.
Step 3: Chromatographic Separation
Column: C18 (2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes for basic amines.
Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
Step 4: ESI-MS/MS Acquisition Parameters
Source: ESI Positive mode (ESI+). Capillary Voltage: 3.0 kV.
Source Temperature: 150°C.
Causality: Keeping the source temperature relatively low prevents premature thermal degradation or in-source cyclization of the ortho-amino group prior to entering the collision cell.
Collision Energy (CE) Sweep: Acquire MS2 spectra at CE = 10, 20, and 40 eV.
Causality: A CE sweep is critical. The diagnostic loss of NH3 (m/z 182.10) dominates at low energy (10-20 eV), whereas the structural confirmation of the tolyl group via the tropylium ion (m/z 91.05) requires high collision energy (40 eV).
Self-validating LC-MS/MS experimental workflow for diphenylamine derivatives.
References
Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667
National Center for Biotechnology Information (PMC)
URL:[Link]
Diphenylamine - Compound Summary
NIST Mass Spectrometry Data Center / PubChem
URL:[Link]
Evaluating the catalytic efficiency of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride vs transition metal catalysts
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vas...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, the field has been dominated by robust transition metal-catalyzed methods, most notably the Nobel Prize-winning Buchwald-Hartwig amination. This reaction has revolutionized the synthesis of arylamines, offering a reliable tool for forging C-N bonds.[1][2][3] However, the landscape of catalysis is in constant evolution. Emerging as a powerful, sustainable alternative is visible-light organophotoredox catalysis, a metal-free approach that harnesses the energy of light to drive chemical transformations under remarkably mild conditions.[4][5]
This guide provides a comprehensive, head-to-head evaluation of these two catalytic paradigms. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, compare performance metrics through experimental data, and offer field-proven insights into the practical application of each system. Our objective is to equip you, the researcher and drug development professional, with the knowledge to make informed decisions when selecting the optimal catalytic strategy for your specific synthetic challenge.
Pillar 1: Mechanistic Insights – The Engine of Catalysis
Understanding the catalytic cycle is paramount to troubleshooting, optimizing, and rationally designing synthetic routes. The mechanisms of palladium catalysis and organophotoredox catalysis, while both achieving the same net transformation, operate on fundamentally different principles.
The Workhorse: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a testament to the power of organometallic chemistry. It relies on a palladium catalyst, typically a Pd(0) or Pd(II) precursor, which is activated in situ and operates in a well-defined catalytic cycle. The efficiency and substrate scope of this reaction are critically dependent on the choice of a bulky, electron-rich phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the cycle.[2]
The generally accepted mechanism proceeds through three main stages:
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[1][6]
Ligand Substitution and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, replacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the arylamine product and regenerating the active Pd(0) catalyst.[6][8]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
The Challenger: Visible-Light Organophotoredox Catalysis
In stark contrast to the palladium-catalyzed cycle, organophotoredox C-N coupling operates via a metal-free, radical-mediated pathway. This process is initiated by an organic dye, such as an acridinium salt or a phenothiazine derivative, which acts as a photocatalyst.[4][5][9]
The catalytic cycle is driven by the energy of visible light:
Photoexcitation: The organic dye photocatalyst (PC) absorbs a photon of visible light, promoting it to an electronically excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state.[9][10]
Single-Electron Transfer (SET): The excited photocatalyst (PC*) interacts with the reaction components. In a common pathway, the amine is oxidized via SET to form a nitrogen-centered radical cation, and the photocatalyst is reduced.
Radical Coupling: The aryl halide can then accept an electron, leading to its fragmentation into an aryl radical and a halide anion. The aryl radical subsequently couples with the amine or its radical cation to form the C-N bond.
Catalyst Regeneration: The photocatalyst returns to its ground state through a final electron transfer step, completing the cycle and readying it to absorb another photon.[9]
Caption: A general representation of a visible-light photoredox C-N coupling cycle.
Pillar 2: Head-to-Head Performance Comparison
The choice between these two powerful methodologies often comes down to practical considerations of efficiency, cost, and substrate compatibility. The following table summarizes key performance indicators based on published experimental data.
Metal-free; uses light as a renewable energy source.[4][5]
Product Purity
Risk of palladium contamination, requiring extensive purification for pharmaceutical applications.
No metal contamination, simplifying purification.
Pillar 3: Experimental Protocols – From Theory to Practice
A self-validating protocol is the bedrock of reproducible science. Below are detailed, step-by-step methodologies for representative reactions using both catalytic systems.
Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
Catalyst Preparation: In a glovebox or under a flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
Vial Sealing: Seal the vial with a screw cap fitted with a PTFE septum.
Reagent Addition: Remove the vial from the glovebox (if used). Add anhydrous toluene (4 mL), followed by 4-bromoanisole (2.0 mmol), and morpholine (2.4 mmol) via syringe.
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)morpholine.
This protocol describes the coupling of 4-bromobenzonitrile with aniline using an organic photoredox catalyst.[4]
Caption: Experimental workflow for a visible-light photoredox C-N coupling.
Materials:
4DPAIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) or a suitable acridinium salt photocatalyst
4-Bromobenzonitrile
Aniline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Standard laboratory glassware, magnetic stirrer, visible light source (e.g., blue LED lamp, ~450 nm)
Procedure:
Reaction Setup: To a standard glass vial, add the organic photocatalyst (e.g., 4DPAIPN, 0.02 mmol, 2 mol%), 4-bromobenzonitrile (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol).
Solvent Addition: Add DMSO (5 mL) to the vial.
Degassing (Optional but Recommended): Seal the vial and briefly sparge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Use a small fan to maintain the reaction at room temperature.
Reaction Monitoring: Continue irradiation and stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Transfer to a separatory funnel and wash thoroughly with water (3 x 30 mL) to remove the DMSO, followed by a wash with brine (1 x 30 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aminobenzonitrile derivative.
Conclusion and Strategic Outlook
Both palladium-catalyzed and organophotoredox C-N coupling reactions are formidable tools in the synthetic chemist's arsenal. The choice is not about which is "better," but which is better suited for the task at hand.
Broad Substrate Scope is Critical: It remains the gold standard for reliability across a vast range of aryl halides (including challenging chlorides) and amine coupling partners.
Scalability and Established Protocols are a Priority: Decades of development have resulted in highly optimized, robust, and scalable protocols widely used in industry.[12]
Reaction Time is a Key Constraint: In many cases, palladium catalysis can offer faster conversion rates.
Mild Conditions are Essential: The ability to run reactions at room temperature is a significant advantage for substrates with thermally sensitive functional groups.
Metal-Free Synthesis is a Requirement: This is a critical consideration in late-stage pharmaceutical synthesis where metal contamination is a major regulatory hurdle.
Sustainability and "Green Chemistry" are Driving Factors: This approach leverages a renewable energy source and avoids precious metal catalysts.[4][5]
Orthogonal Reactivity is Needed: The radical mechanism can enable transformations that are difficult under traditional polar, two-electron pathways.
The future of C-N bond formation will undoubtedly involve the continued refinement of both methodologies. For transition metal catalysis, the development of more active, stable, and cheaper base-metal catalysts (e.g., using copper or iron) is a major focus.[13][14] For organocatalysis, the design of new organic dyes with tailored photophysical and redox properties will continue to expand the scope and efficiency of these light-driven transformations.[10] Ultimately, the synergy between these distinct approaches provides chemists with unprecedented power and flexibility to construct the complex nitrogen-containing molecules that drive innovation in science and medicine.
References
Pearson. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
ChemRxiv. Sustainable, precious metal-free C-N cross coupling through photocatalysis. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). Available from: [Link]
IntechOpen. Organic Reactions Promoted by Metal-Free Organic Dyes Under Visible Light Irradiation. (2017). Available from: [Link]
Royal Society of Chemistry. Sustainable, precious-metal-free C–N cross coupling through photocatalysis. Available from: [Link]
PMC. Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. Available from: [Link]
ResearchGate. This work: Iron‐catalyzed chemoselective C−N coupling between diarylamines and aryl halides. Available from: [Link]
PMC. Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Available from: [Link]
Royal Society of Chemistry. Organic synthetic transformations using organic dyes as photoredox catalysts. (2014). Available from: [Link]
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. MetallaPhotoredox Catalysis with Organic Dyes. Available from: [Link]
Wikipedia. Photoredox catalysis. Available from: [Link]
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Available from: [Link]
PMC. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Available from: [Link]
YouTube. Photoredox Catalysts from TCI. (2023). Available from: [Link]
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available from: [Link]
PMC. Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. Available from: [Link]
ResearchGate. Organocatalytic C-H Bond Functionalizations for the Synthesis of Heterocycles. Available from: [Link]
ResearchGate. Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... Available from: [Link]
PMC. Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. Available from: [Link]
ACS Publications. Organocatalytic Enantioselective Cross-Dehydrogenative Coupling of N-Carbamoyl Cyclic Amines with Aldehydes. (2016). Available from: [Link]
ACS Publications. Asymmetric Visible-Light Photoredox Cross-Dehydrogenative Coupling of Aldehydes with Xanthenes. (2017). Available from: [Link]
PubMed. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2016). Available from: [Link]
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Available from: [Link]
SciSpace. Effect of n-phenyl-2-naphthylamine on the growth, antioxidative enzyme and psiiin cylindrospermopsis raciborskii. Available from: [Link]
Royal Society of Chemistry. Merging cobalt and photoredox catalysis for the C8–H alkoxylation of 1-naphthylamine derivatives with alcohols. Available from: [Link]
PMC. N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. (2019). Available from: [Link]
Comprehensive Safety and Disposal Protocol for N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride In pharmaceutical development and materials science, diarylamine derivatives such as N-(2-aminophenyl)-N-(4-methylphe...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Protocol for N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
In pharmaceutical development and materials science, diarylamine derivatives such as N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride are critical intermediates. However, the structural properties that make them chemically useful—specifically the electron-rich aromatic rings and reactive amine groups—also dictate strict handling and disposal requirements.
As a laboratory professional, your waste management strategy must be as rigorous as your synthetic methodology. Improper disposal of aromatic amines can lead to severe environmental toxicity, bioaccumulation, and regulatory violations[1]. This guide provides a field-proven, regulatory-compliant operational plan for the safe disposal of this compound.
Hazard Assessment and Chemical Logic
Before executing a disposal plan, it is essential to understand the causality behind the protocols. N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride is an aromatic amine salt.
Toxicity Profile: Aromatic amines are generally recognized as skin and respiratory irritants, potential sensitizers, and carry varying degrees of long-term health risks, including suspected mutagenicity or carcinogenicity.
Environmental Impact: The hydrochloride salt form renders this compound highly soluble in water. If introduced into the municipal water supply (e.g., via sink disposal), it poses a severe threat to aquatic life and resists standard wastewater treatment degradation[2].
Chemical Incompatibilities: A common, yet dangerous, laboratory mistake is attempting to "neutralize" aromatic amines using strong oxidizing agents like bleach (sodium hypochlorite). Reacting this compound with bleach can generate highly toxic, volatile chlorinated byproducts or unstable diazonium intermediates. Never attempt DIY chemical destruction of this compound.
Operational Disposal Plan
Under the Resource Conservation and Recovery Act (RCRA), laboratory generators are the first link in the hazardous waste management system and bear the responsibility for "cradle-to-grave" management[1]. The following step-by-step methodology ensures full compliance and safety[3].
Step 1: Source Segregation
Do not mix waste streams. The physical state of the N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride dictates its disposal pathway:
Solid Waste: Unused powders, contaminated filter papers, and empty primary packaging must be collected in a dedicated, sealable solid hazardous waste container.
Liquid Waste (Aqueous): If dissolved in water or buffers, collect in an aqueous waste carboy. Do not mix with organic solvents.
Liquid Waste (Organic): If dissolved in organic solvents during synthesis or extraction, segregate into Halogenated or Non-Halogenated organic waste streams based on the primary solvent used (e.g., dichloromethane vs. methanol).
Step 2: Containment Specifications
Use only high-density polyethylene (HDPE) or glass containers. Ensure the container is compatible with the solvent matrix. Containers must remain securely capped at all times unless actively adding waste, preventing the release of hazardous vapors and minimizing spill risks[4].
Step 3: Regulatory Labeling
Every container must be immediately labeled upon the first drop of waste entering it. The label must clearly state:
The full chemical name: "N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride" (Do not use abbreviations or chemical formulas).
The primary hazards: "Toxic," "Irritant," and "Environmental Hazard."
Step 4: Institutional Transfer and Final Treatment
Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The standard and safest final treatment for aromatic amine waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[1]. Incineration ensures the complete thermal destruction of the nitrogen-containing aromatic rings, preventing environmental contamination.
Waste Segregation Data
To streamline laboratory operations, utilize the following segregation matrix for mixtures containing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride:
Waste Stream Matrix
Approved Container Material
Strict Incompatibilities
EHS Final Treatment Pathway
Pure Solid / Contaminated Consumables
HDPE or Glass
Strong oxidizers, acids
High-Temperature Incineration
Aqueous Solutions
HDPE
Organic solvents, bleach
Aqueous Waste Processing / Incineration
Non-Halogenated Solvents (e.g., MeOH, EtOAc)
Glass or HDPE
Halogenated solvents
Solvent Blending / Incineration
Halogenated Solvents (e.g., DCM, Chloroform)
Glass
Alkali metals, non-halogenateds
Specialized Halogenated Incineration
Disposal Workflow Visualization
The following decision tree outlines the standard operating procedure for routing this chemical into the correct waste stream.
Workflow for the segregation and disposal of aromatic amine hydrochloride waste.
References
"Learn the Basics of Hazardous Waste," United States Environmental Protection Agency (EPA). Available at:[Link]
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. Available at:[Link]
"Hazardous Waste Management System: General (40 CFR Part 260)," Electronic Code of Federal Regulations (eCFR). Available at:[Link]
A Senior Application Scientist's Guide to the Safe Handling of N-(2-aminophenyl)-N-(4-methylphenyl)amine Hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS No. 2379-67-1).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride (CAS No. 2379-67-1). The following protocols are grounded in established safety principles for handling aromatic amines, a class of compounds that requires careful management due to potential health hazards.
Hazard Identification and Risk Assessment: A Proactive Stance
Given these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the substance being handled, the potential for dust or aerosol formation, and the duration of the handling activities.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Safety Goggles
Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Protects eyes from dust, splashes, and vapors.
Face Shield
To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
A respirator with a particulate filter is recommended if handling procedures are likely to generate dust or aerosols, or if working outside of a certified chemical fume hood.[6]
Prevents inhalation of the compound.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree.
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls
Ventilation: All handling of solid N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7]
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
Safe Handling Practices
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area should be clean and uncluttered.
Weighing: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to contain any dust.
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing.[5]
Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions. Wash hands and any exposed skin thoroughly after handling.[7][8]
Donning and Doffing PPE: A Critical Sequence
Donning (Putting On) Sequence:
Lab Coat: Put on a clean, long-sleeved lab coat and fasten it completely.
Respirator (if required): Perform a seal check to ensure it fits properly.
Safety Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary.
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
Face Shield/Goggles: Remove the face shield and then the goggles from the back to the front.
Lab Coat: Unfasten the lab coat and remove it by folding it inward to contain any contamination.
Respirator (if worn): Remove the respirator.
Hand Washing: Immediately wash hands thoroughly with soap and water.
Spill and Disposal Plan: Managing the Unexpected
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.[6]
For Solid Spills:
Evacuate non-essential personnel from the area.
Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum the material. Avoid generating dust .[6]
Place the collected material into a suitable, sealed, and properly labeled container for disposal.[6]
Clean the spill area with a suitable decontaminating agent.
Waste Disposal
All waste containing N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride must be treated as hazardous waste.
Waste Collection: Collect all waste in designated, sealed, and clearly labeled containers.[6] Do not mix this waste with other chemicals.
Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all federal, state, and local regulations.[7][8]
Chemical Waste Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride.
Caption: Chemical waste disposal workflow.
By adhering to these stringent safety protocols, you can effectively manage the risks associated with handling N-(2-aminophenyl)-N-(4-methylphenyl)amine hydrochloride, ensuring the safety of yourself, your colleagues, and the environment.
References
NextSDS. (n.d.). N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride — Chemical Substance Information. Retrieved from [Link]
PubChem. (2026). N-(2-aminophenyl)-N-methyl-N-phenylamine. National Center for Biotechnology Information. Retrieved from [Link]